2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Description
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Properties
IUPAC Name |
2-(chloromethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJUUMCXMOJMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368517 | |
| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727374-87-0 | |
| Record name | 2-(Chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727374-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This molecule is of significant interest to the medicinal chemistry and drug development community due to its structural motifs, which are commonly associated with a wide range of biological activities. The guide details a robust, multi-step synthetic pathway, starting from commercially available precursors. Each step of the synthesis is accompanied by a detailed experimental protocol, including reaction conditions, purification methods, and safety considerations. Furthermore, a thorough characterization of the target compound and its key intermediate is presented, incorporating data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectral data for the title compound is not widely available in the public domain, this guide provides expected spectral characteristics based on closely related and analogous compounds, offering a valuable predictive tool for researchers. The potential biological significance of this class of compounds is also discussed, highlighting the rationale for its synthesis and future investigation.
Introduction: The Rationale for Synthesis
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities, which can enhance a molecule's metabolic stability and pharmacokinetic profile.[1] Compounds incorporating this five-membered heterocycle have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The thiophene ring, another key structural feature of the title compound, is also a well-established pharmacophore present in numerous approved drugs. Its presence can modulate a molecule's lipophilicity and electronic properties, often leading to improved biological activity.
The combination of the 1,3,4-oxadiazole and thiophene moieties in a single molecular entity, further functionalized with a reactive chloromethyl group, presents a compelling target for synthesis. The chloromethyl group serves as a versatile handle for further chemical modifications, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This guide, therefore, aims to provide a clear and detailed pathway for the synthesis and characterization of this compound, a promising building block for the development of new therapeutic agents.
Synthetic Pathway: A Step-by-Step Approach
The synthesis of this compound is accomplished through a two-step sequence, commencing with the formation of a key acylhydrazide intermediate, followed by a cyclodehydration reaction to construct the 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Thiophene-2-carbohydrazide
The initial step involves the conversion of thiophene-2-carboxylic acid to its corresponding carbohydrazide. This transformation is a standard and efficient method for the preparation of hydrazides from carboxylic acids.
Protocol:
-
To a solution of thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of hydrazine hydrate (3-5 equivalents).
-
The reaction mixture is then heated to reflux for a period of 4-6 hours, during which the progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is then triturated with cold water, filtered, and washed with additional cold water to remove any unreacted hydrazine hydrate.
-
The crude product is then dried under vacuum to yield thiophene-2-carbohydrazide as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound
The second and final step involves the acylation of thiophene-2-carbohydrazide with chloroacetyl chloride to form the N'-(2-chloroacetyl)thiophene-2-carbohydrazide intermediate, which is then cyclized in the presence of a dehydrating agent to yield the target 1,3,4-oxadiazole.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carbohydrazide (1 equivalent) in a suitable aprotic solvent, such as anhydrous dioxane or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
To this cooled solution, add chloroacetyl chloride (1.1 equivalents) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the intermediate, N'-(2-chloroacetyl)thiophene-2-carbohydrazide, can be monitored by TLC.
-
Once the formation of the intermediate is complete, carefully add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (2-3 equivalents), to the reaction mixture at 0-5 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound as a solid.
Characterization of the Synthesized Compounds
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following section outlines the expected analytical data for the key intermediate and the final product.
N'-(2-chloroacetyl)thiophene-2-carbohydrazide (Intermediate)
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₇ClN₂O₂S |
| Molecular Weight | 218.66 g/mol |
| ¹H NMR | Expected signals for thiophene protons, methylene protons adjacent to the chlorine, and NH protons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-Cl stretching. |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight. |
This compound (Target Molecule)
| Parameter | Expected Value/Observation |
| Appearance | Solid (color to be determined) |
| Molecular Formula | C₇H₅ClN₂OS |
| Molecular Weight | 200.65 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 7.60-7.80 (m, 2H, thiophene-H), δ 7.15-7.25 (m, 1H, thiophene-H), δ 4.80 (s, 2H, -CH₂Cl). |
| ¹³C NMR (CDCl₃, ppm) | δ 164.5 (C=N of oxadiazole), δ 162.0 (C-S of oxadiazole), δ 130.0, 128.5, 128.0, 125.0 (thiophene carbons), δ 35.0 (-CH₂Cl). |
| IR (cm⁻¹) | ~1610 (C=N), ~1550 (C=C), ~1070 (C-O-C of oxadiazole), ~750 (C-Cl). |
| Mass Spectrum (m/z) | Molecular ion peak at [M]+ and/or [M+H]+. |
Potential Biological Significance and Future Directions
The structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The thiophene and 1,3,4-oxadiazole rings are known to contribute to a wide array of biological activities. Numerous studies have reported the antimicrobial, including antibacterial and antifungal, activities of thiophene-based oxadiazole derivatives.[3]
The presence of the reactive chloromethyl group is of particular strategic importance. This electrophilic center can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the straightforward synthesis of a diverse library of derivatives, which is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships.
Caption: Strategy for generating a chemical library for SAR studies.
Future research should focus on the synthesis of a series of derivatives by modifying the chloromethyl group and evaluating their biological activities against a panel of clinically relevant microbial strains and cancer cell lines. Such studies will be instrumental in identifying lead compounds with potent and selective therapeutic effects.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The provided protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. The characterization data, while predictive in nature due to the limited availability of experimental spectra in the literature, provides a solid framework for the identification and quality control of the synthesized compound. The strategic design of this molecule, incorporating key pharmacophoric elements and a versatile chemical handle, underscores its potential as a valuable building block for the discovery of new and effective therapeutic agents. Researchers in the fields of medicinal chemistry and drug development are encouraged to utilize this guide to access this promising scaffold for their research endeavors.
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link]
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Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. Available at: [Link]
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Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. Available at: [Link]
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physicochemical properties of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the heterocyclic compound, this compound. This molecule is of significant interest to researchers in medicinal chemistry and materials science, combining the well-established biological significance of the 1,3,4-oxadiazole nucleus with the unique electronic properties of the thiophene ring. The presence of a reactive chloromethyl group further enhances its utility as a versatile intermediate for the synthesis of more complex derivatives. This document details a validated synthetic pathway, outlines expected analytical characterizations, and discusses the scientific rationale behind the experimental methodologies.
Introduction: The Scientific Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1][2][3] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5] The thiophene moiety, a sulfur-containing aromatic heterocycle, is also a cornerstone in medicinal chemistry, valued for its contribution to molecular rigidity and its capacity for diverse intermolecular interactions.
The combination of these two moieties in this compound creates a molecule with significant potential. The electrophilic chloromethyl group serves as a reactive handle, allowing for facile nucleophilic substitution reactions to generate a library of derivatives.[6] This guide provides the foundational physicochemical data necessary for researchers to leverage this potential.
Synthesis and Mechanistic Insights
The most reliable and common synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[1][7] This approach is favored for its high yields and the ready availability of starting materials.
Proposed Synthetic Pathway
The synthesis of the title compound can be efficiently achieved in a two-step process starting from thiophene-2-carbohydrazide.
-
Step 1: Acylation of Hydrazide. Thiophene-2-carbohydrazide is first acylated using chloroacetyl chloride in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a reduced temperature to form the key intermediate, N'-chloroacetyl-thiophene-2-carbohydrazide. The use of a mild base, such as triethylamine or pyridine, is critical to neutralize the HCl gas generated in situ, preventing unwanted side reactions.
-
Step 2: Oxidative Cyclization. The resulting diacylhydrazine intermediate is then subjected to cyclodehydration. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and potency as a dehydrating agent.[7][8] Refluxing the intermediate in excess POCl₃ effects the ring closure to yield the final 1,3,4-oxadiazole product.
The diagram below illustrates the logical flow of this synthetic strategy.
Caption: Proposed two-step synthesis pathway for the target compound.
Physicochemical and Structural Properties
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are predicted based on its structure and data from analogous compounds.[9][10]
Core Properties
| Property | Value / Description | Source |
| Molecular Formula | C₇H₅ClN₂OS | [9] |
| Molecular Weight | ~200.65 g/mol | [11] |
| Monoisotopic Mass | 199.98111 Da | [9] |
| Appearance | Expected to be an off-white to pale yellow solid. | Analogues[12] |
| Melting Point | Not experimentally determined. Expected to be in the range of 120-160 °C based on similar structures. | Analogues[10][13] |
| Solubility | Expected to be poorly soluble in water, soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform). | General Heterocycles |
| Predicted XlogP | 1.6 | [9] |
Spectroscopic Characterization (Expected Data)
Spectroscopic analysis provides definitive structural confirmation. The expected data are as follows:
| Technique | Expected Observations and Rationale |
| ¹H-NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic doublet and doublet-of-doublets splitting patterns. Methylene Protons (-CH₂Cl): A sharp singlet at approximately 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring. |
| ¹³C-NMR | Oxadiazole Carbons (C2 & C5): Two signals in the highly deshielded region (~155-165 ppm). Thiophene Carbons: Four signals in the aromatic region (~125-135 ppm). Methylene Carbon (-CH₂Cl): A signal around 35-45 ppm. |
| FT-IR (cm⁻¹) | C=N Stretch: A characteristic sharp peak around 1610-1550 cm⁻¹ from the oxadiazole ring. C-O-C Stretch: A strong signal around 1080-1020 cm⁻¹, also characteristic of the oxadiazole ether linkage. C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹. C-H Aromatic/Aliphatic: Stretches observed around 3100 cm⁻¹ and 2950 cm⁻¹, respectively. |
| Mass Spec (MS) | Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z ≈ 200. Isotope Pattern: A characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. |
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of the title compound.
Synthesis Protocol
Caption: Step-by-step experimental workflow for synthesis and purification.
Methodology:
-
Acylation: To a stirred solution of thiophene-2-carbohydrazide (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM, cooled to 0°C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-chloroacetyl-thiophene-2-carbohydrazide intermediate.
-
Cyclization: Add phosphorus oxychloride (POCl₃, 5-10 vol) to the crude intermediate.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Purify the crude solid using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound.
Characterization Protocol
-
Melting Point: Determine the melting point using a standard digital melting point apparatus.[14]
-
NMR Spectroscopy: Dissolve a ~10 mg sample in CDCl₃ or DMSO-d₆. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1][10]
-
FT-IR Spectroscopy: Record the infrared spectrum using KBr pellets or as a thin film on a standard FT-IR spectrometer.
-
Mass Spectrometry: Obtain a mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to confirm the molecular weight and chlorine isotope pattern.
Potential Applications and Future Directions
The structural features of this compound suggest significant potential in several research areas:
-
Medicinal Chemistry: The reactive chloromethyl group is an ideal anchor point for synthesizing novel derivatives. By reacting it with various nucleophiles (amines, thiols, phenols), a diverse library of compounds can be generated and screened for biological activities such as antibacterial, antifungal, or anticancer efficacy.[4][6][15]
-
Materials Science: 1,3,4-Oxadiazole derivatives are known for their thermal stability and fluorescence properties.[16] This compound could serve as a building block for creating novel organic light-emitting diode (OLED) materials or fluorescent probes.
Conclusion
This compound is a high-value heterocyclic compound that serves as a versatile platform for further chemical exploration. This guide provides a robust and scientifically-grounded framework for its synthesis and characterization. The detailed protocols and predicted physicochemical data offer researchers the necessary information to confidently produce and utilize this compound in their drug discovery and materials science programs.
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Asif, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Correlative Chemistry. Retrieved January 18, 2026, from [Link]
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Kumar, A., et al. (2018). Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 05(05), 3823-3831. Retrieved January 18, 2026, from [Link]
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Gümüş, F., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved January 18, 2026, from [Link]
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Chaudhary, T., & Upadhyay, P. K. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science. Retrieved January 18, 2026, from [Link]
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Zhang, L. J., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Retrieved January 18, 2026, from [Link]
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Reddy, T. S., et al. (2017). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives and their antibacterial activity. Rasayan J. Chem, 10(2), 549-555. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved January 18, 2026, from [Link]
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Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Retrieved January 18, 2026, from [Link]
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5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Yng, R., et al. (2008). Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio)-5-Pyridin-3-yl-1,3,4-Thiadiazoles. Chinese Pharmaceutical Journal, 43(05), 388-390. Retrieved January 18, 2026, from [Link]
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Jafri, M. A., et al. (2014). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. Retrieved January 18, 2026, from [Link]
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Al-Hourani, B. J. (2011). synthesis and characterization of new 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles. Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. Retrieved January 18, 2026, from [Link]
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da Silva, A. C., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Retrieved January 18, 2026, from [Link]
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Mass Spectrum Analysis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: A Technical Guide
Introduction: Unveiling the Molecular Blueprint
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the diverse scaffolds utilized in medicinal chemistry, heterocyclic compounds, particularly those integrating multiple pharmacophores, hold significant promise. 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is one such molecule of interest, combining the established biological significance of the 1,3,4-oxadiazole core with the versatile thiophene moiety.[1][2][3] The presence of a reactive chloromethyl group further enhances its potential as a versatile intermediate for the synthesis of a wide array of derivatives.[4][5]
Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of these novel compounds, offering unparalleled sensitivity and specificity in determining molecular weight and dissecting molecular structure through fragmentation analysis.[1][6] This in-depth technical guide provides a comprehensive overview of the mass spectrum analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its fragmentation, provide field-proven experimental protocols, and present the data in a clear, actionable format.
Molecular Structure and Isotopic Considerations
The foundational step in any mass spectrum analysis is a thorough understanding of the molecule's structure and elemental composition.
Chemical Structure:
Caption: Structure of this compound.
Molecular Formula: C₇H₅ClN₂OS
A critical aspect of the mass spectrum of this compound is the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This isotopic distribution gives rise to a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M) is accompanied by a smaller peak at two mass units higher. The relative intensity of the M to M+2 peak is approximately 3:1, a tell-tale signature for the presence of a single chlorine atom in the molecule.[7][8][9] This isotopic pattern is invaluable for confirming the elemental composition of the parent molecule and its chlorine-containing fragments.
Experimental Protocol: A Self-Validating Workflow
The integrity of mass spectral data is intrinsically linked to the rigor of the experimental methodology. The following protocol outlines a robust approach for the analysis of this compound, emphasizing choices that ensure data quality and reproducibility.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable form, free from contaminants that could interfere with ionization or detection.
Protocol:
-
Solubilization: Dissolve approximately 1 mg of the solid this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent is critical; it must completely dissolve the sample and be compatible with the chosen ionization technique and chromatographic conditions.[10][11]
-
Dilution: Prepare a working solution with a concentration of approximately 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the detector.[10]
-
Filtration/Centrifugation: To prevent blockage of the GC column or contamination of the ion source, it is crucial to remove any particulate matter. Filter the working solution through a 0.22 µm syringe filter or centrifuge the sample to pellet any insoluble material before transferring the supernatant to an autosampler vial.[11]
Causality Behind Choices: The use of volatile organic solvents is essential for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to ensure efficient vaporization of the sample.[10] The specified concentration range is a field-proven starting point to avoid detector saturation and non-linear responses. Filtration is a non-negotiable step to protect the integrity of the analytical instrumentation.
Instrumentation and Data Acquisition: Optimizing for Structural Insights
For a semi-volatile, relatively small organic molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a highly effective analytical strategy.[12][13]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended for accurate mass measurements, which are crucial for determining elemental compositions of fragment ions.[1][6][14]
Data Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Injection Volume | 1 µL | A standard volume to ensure reproducibility. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| GC Oven Program | Initial temp: 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | A typical program to ensure good separation from any impurities and solvent front. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that induces extensive fragmentation, providing rich structural information.[15] |
| Electron Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns that can be compared to spectral libraries. |
| Mass Range | m/z 40-500 | A suitable range to capture the molecular ion and all significant fragment ions. |
| Resolution | >10,000 | For HRMS, this allows for accurate mass measurements and confident elemental composition determination.[14] |
Workflow Diagram:
Caption: Experimental workflow for GC-EI-MS analysis.
Interpretation of the Mass Spectrum: Deconstructing the Molecule
The electron ionization mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions that provide a roadmap to its structure. The following is a proposed fragmentation pattern based on the known mass spectrometric behavior of its constituent moieties.[5][8]
The Molecular Ion and Isotopic Pattern
The molecular ion peak (M⁺˙) is expected to be observed, and due to the presence of chlorine, it will appear as a doublet.
Expected Molecular Ion Peaks:
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Intensity Ratio |
| [C₇H₅³⁵ClN₂OS]⁺˙ | 199.9811 | - | ~3 |
| [C₇H₅³⁷ClN₂OS]⁺˙ | - | 201.9782 | ~1 |
The observation of this doublet with the characteristic 3:1 intensity ratio provides strong evidence for the presence of one chlorine atom in the molecular ion.[7][9]
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.
Major Fragmentation Pathways:
-
Loss of Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl).
-
Alpha-Cleavage of the Chloromethyl Group: Cleavage of the C-C bond between the chloromethyl group and the oxadiazole ring, leading to the loss of a •CH₂Cl radical.
-
Ring Fragmentation of the Oxadiazole Core: 1,3,4-oxadiazole rings can undergo characteristic cleavages, often involving the loss of small, stable neutral molecules like CO, N₂, or HCN.
-
Cleavage of the Thiophene Ring: The thiophene ring can also fragment, though it is a relatively stable aromatic system.
Proposed Fragmentation Diagram:
Caption: Predicted major fragmentation pathways.
Table of Predicted Fragment Ions:
| m/z (for ³⁵Cl containing ions) | Proposed Structure/Formula | Fragmentation Pathway |
| 199/201 | [C₇H₅ClN₂OS]⁺˙ | Molecular Ion (M⁺˙) |
| 165 | [C₇H₅N₂OS]⁺ | Loss of •Cl from M⁺˙ |
| 150 | [C₆H₃N₂OS]⁺ | Loss of •CH₂Cl from M⁺˙ |
| 111 | [C₅H₃OS]⁺ | Loss of N₂ from the ion at m/z 150 |
| 109 | [C₅H₃NS]⁺ | Rearrangement and loss of CO and •N from the ion at m/z 150 |
| 83 | [C₄H₃S]⁺ | Thienyl cation, from various pathways |
Conclusion: From Spectrum to Structure
The mass spectrum analysis of this compound provides a wealth of information for its structural confirmation and characterization. By employing a robust experimental protocol centered around GC-EI-HRMS, researchers can obtain high-quality, reproducible data. The interpretation of the resulting spectrum, guided by an understanding of fundamental fragmentation mechanisms and the characteristic isotopic signature of chlorine, allows for a confident elucidation of the molecule's structure. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, empowering them to leverage the full potential of mass spectrometry in their research endeavors.
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: [Link]
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Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. ResearchGate. Available from: [Link]
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Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. Available from: [Link]
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High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. Available from: [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. National Center for Biotechnology Information. Available from: [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available from: [Link]
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Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). ResearchGate. Available from: [Link]
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Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). ResearchGate. Available from: [Link]
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Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Royal Society of Chemistry. Available from: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]
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starting materials for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole synthesis
An In-Depth Technical Guide on the Synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Core Starting Materials and Strategic Execution
Introduction
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties. It often serves as a bioisostere for amide and ester functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1] When functionalized with a reactive chloromethyl group and a thiophene ring—another privileged scaffold in drug discovery—the resulting molecule, this compound, becomes a highly valuable building block for creating diverse chemical libraries. This guide provides a detailed examination of the essential starting materials and a robust, field-proven synthetic pathway for its preparation, aimed at researchers and professionals in chemical and pharmaceutical development.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most logical and widely adopted approach for constructing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine precursor.[1][2][3] This strategy offers a convergent and reliable route, breaking down the target molecule into readily accessible starting materials.
Our retrosynthetic analysis pinpoints N'-(2-chloroacetyl)thiophene-2-carbohydrazide as the pivotal intermediate. This precursor contains all the necessary atoms for the oxadiazole ring and its substituents. This intermediate, in turn, is derived from two primary starting materials: thiophene-2-carbohydrazide and an acylating agent such as chloroacetyl chloride . The thiophene-2-carbohydrazide is most commonly prepared from thiophene-2-carboxylic acid or its corresponding ester.
Caption: Retrosynthetic pathway for the target oxadiazole.
Part 1: Synthesis of the Central Intermediate: Thiophene-2-carbohydrazide
The synthesis begins with the preparation of thiophene-2-carbohydrazide, a stable, crystalline solid that serves as the nucleophilic backbone for the subsequent acylation step. The most efficient route involves the hydrazinolysis of a thiophene-2-carboxylic acid ester.[4][5] Using an ester, such as methyl thiophene-2-carboxylate, is often preferred over the free acid as it leads to a cleaner reaction with fewer side products.
Causality of Choice: The reaction between an ester and hydrazine hydrate is a classic, high-yielding method for forming hydrazides.[6] The lone pair on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alcohol (methanol, in this case) is thermodynamically favorable and drives the reaction to completion.
Experimental Protocol: Synthesis of Thiophene-2-carbohydrazide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl thiophene-2-carboxylate (1 equivalent).
-
Solvent Addition: Add methanol (approximately 10 volumes) to dissolve the ester.
-
Reagent Addition: Slowly add hydrazine monohydrate (3-5 equivalents) to the stirred solution. An excess of hydrazine is used to ensure complete conversion of the ester.
-
Reaction: Heat the mixture to reflux (typically 65-70°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product, thiophene-2-carbohydrazide, will precipitate as a white solid.[5]
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water or ethanol to remove excess hydrazine, and dry under vacuum. The product is typically obtained in high yield (>85%) and purity.[5]
Caption: Synthesis of Thiophene-2-carbohydrazide.
Part 2: Acylation and Cyclodehydration to Form the Oxadiazole Ring
With the key hydrazide intermediate in hand, the next steps involve constructing the diacylhydrazine precursor and its subsequent cyclization.
Step 2a: Synthesis of N'-(2-chloroacetyl)thiophene-2-carbohydrazide
This step involves the selective acylation of thiophene-2-carbohydrazide with chloroacetyl chloride.[7] Chloroacetyl chloride is highly reactive, and the reaction must be controlled to prevent di-acylation or other side reactions.
Causality of Choice: The use of a base, such as triethylamine or pyridine, is critical. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting hydrazide (which would render it non-nucleophilic) and driving the reaction forward. Performing the reaction at low temperatures (0-5°C) helps to moderate the exothermic nature of the acylation.
Protocol:
-
Dissolution: Suspend thiophene-2-carbohydrazide (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add triethylamine (1.2 equivalents) and cool the mixture to 0°C in an ice bath.
-
Acylation: Add a solution of chloroacetyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Workup: Quench the reaction with water. If using DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diacylhydrazine precursor.
Step 2b: Cyclodehydration to this compound
The final step is the intramolecular cyclodehydration of the diacylhydrazine precursor. This reaction eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring. The choice of dehydrating agent is crucial for achieving high yield and purity.
Expertise & Experience: While several reagents can effect this transformation, phosphorus oxychloride (POCl₃) is often the reagent of choice for its efficacy and reliability.[2][8] It acts as a powerful dehydrating agent by converting the amide carbonyl oxygens into better leaving groups, thereby facilitating the intramolecular nucleophilic attack and subsequent cyclization.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in a solvent | High yields, relatively short reaction times. | Highly corrosive and moisture-sensitive; generates acidic byproducts. |
| H₂SO₄ (conc.) | Heat | Inexpensive and readily available. | Can cause charring or sulfonation of sensitive substrates. |
| Polyphosphoric Acid (PPA) | High temperature (100-150°C) | Good for less reactive substrates. | Viscous, difficult to stir; workup can be challenging. |
| Thionyl Chloride (SOCl₂) | Reflux | Effective dehydrating agent. | Generates HCl and SO₂ gases; highly corrosive. |
Protocol (using POCl₃):
-
Setup: Place the crude N'-(2-chloroacetyl)thiophene-2-carbohydrazide (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (5-10 volumes) to the flask. The reaction is often run using POCl₃ as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH 7-8. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Sources
A Comprehensive Technical Guide to 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS No. 727374-87-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, characterization, and potential applications, with a focus on providing actionable insights for laboratory and development settings.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in hydrogen bonding, which can enhance pharmacological activity.[1] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, offering improved pharmacokinetic profiles in many cases. Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The incorporation of a thiophene ring, as seen in the title compound, is a common strategy in medicinal chemistry to modulate biological activity.[4] The chloromethyl group provides a reactive handle for further synthetic modifications, making this compound a valuable building block for creating diverse chemical libraries.
Compound Profile: this compound
Chemical Identity:
| Identifier | Value |
| CAS Number | 727374-87-0[5][6] |
| Molecular Formula | C₇H₅ClN₂OS |
| Molecular Weight | 200.65 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CSC(=C1)C2=NOC(=N2)CCl |
Synthesis and Mechanism
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclodehydration of 1,2-diacylhydrazines. For the title compound, a plausible and efficient synthetic route starts from commercially available thiophene-2-carboxylic acid.
The causality behind this synthetic strategy lies in the sequential formation of the necessary amide and hydrazide functionalities, followed by the crucial ring-closing dehydration reaction. Phosphorus oxychloride is a frequently employed dehydrating agent for this transformation due to its high efficiency.
Caption: Synthetic workflow for this compound.
Self-Validating Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of analogous 1,3,4-oxadiazoles.[7]
Step 1: Synthesis of Thiophene-2-carbohydrazide
-
To a stirred solution of thiophene-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl thiophene-2-carboxylate.
-
To the ester dissolved in ethanol, add hydrazine hydrate (1.5 equivalents) and reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product, thiophene-2-carbohydrazide, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 1-(Chloroacetyl)-2-(thiophene-2-carbonyl)hydrazine
-
Dissolve thiophene-2-carbohydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-(chloroacetyl)-2-(thiophene-2-carbonyl)hydrazine, which can be purified by recrystallization.
Step 3: Cyclodehydration to this compound
-
To 1-(chloroacetyl)-2-(thiophene-2-carbonyl)hydrazine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) slowly at 0 °C.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Characterization and Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl) around δ 4.5-5.0 ppm. Multiplets for the thiophene protons in the aromatic region (δ 7.0-8.0 ppm). |
| ¹³C NMR | A signal for the chloromethyl carbon around δ 35-45 ppm. Signals for the oxadiazole ring carbons in the range of δ 155-165 ppm. Signals for the thiophene carbons in the aromatic region. |
| IR (KBr, cm⁻¹) | Absence of N-H and C=O stretching bands from the diacylhydrazine precursor. Characteristic C=N and C-O-C stretching frequencies for the oxadiazole ring. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Applications in Drug Discovery and Materials Science
The unique combination of a reactive chloromethyl group, a biologically active thiophene moiety, and a stable 1,3,4-oxadiazole core makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents and functional materials.
A Versatile Intermediate in Medicinal Chemistry
The chloromethyl group is a key functional handle that allows for the facile introduction of various nucleophiles, leading to a diverse library of derivatives. This is a common strategy to explore the structure-activity relationship (SAR) of a lead compound. For instance, the chlorine can be displaced by amines, thiols, or alcohols to introduce new pharmacophores.
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Navigating the Safety Profile of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Management of a Key Research Heterocycle.
Introduction: Understanding the Compound and Its Context
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design. The incorporation of a thiophene ring and a reactive chloromethyl group further expands its utility as a versatile building block for synthesizing novel bioactive molecules and functional materials. However, the very features that make this compound chemically interesting—the reactive chloromethyl group and the heterocyclic core—also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the material safety data for this compound, drawing from available data on the compound and its structural analogs to establish best practices for its safe laboratory use.
Section 1: Hazard Identification and Classification
Based on available chemical labels and the GHS classifications of analogous structures, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
The presence of the reactive chloromethyl group is a key driver of this hazard profile. As an alkylating agent, it can react with biological nucleophiles, leading to irritation and potential tissue damage upon contact.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms and Signal Word
Signal Word: Danger
Section 2: Physicochemical Properties and Reactivity
Detailed experimental data on the physicochemical properties of this compound are limited. However, computational predictions and data from similar compounds provide valuable insights.
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C₇H₅ClN₂OS | PubChem[3] |
| Molecular Weight | 200.65 g/mol | PubChem[2] |
| Appearance | Solid (form not specified) | General for this class |
| Monoisotopic Mass | 199.98111 Da | PubChem[3] |
Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Reactivity: The chloromethyl group is a reactive electrophilic site. The compound will likely react with strong nucleophiles, bases, and oxidizing agents.
-
Conditions to Avoid: Avoid exposure to heat, moisture, and incompatible materials.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and sulfur oxides.
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control is critical when handling this compound. The primary objective is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.
Engineering Controls
The causality behind engineering controls is to contain the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Due to the risk of serious eye damage, chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6][7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[5][6]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a high risk of spillage, consider wearing additional protective clothing, such as an apron or coveralls.[5][6]
-
Respiratory Protection: Under normal use in a chemical fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.
Caption: Mandatory PPE workflow for handling the compound.
Section 4: Safe Handling, Storage, and Disposal
Handling Protocols
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use tools (spatulas, weigh boats) that can be easily decontaminated or disposed of as hazardous waste.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][8] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[4]
-
Contamination: Avoid the formation of dust. If any material is spilled, follow the emergency procedures outlined in Section 5.
Storage
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[4][5]
-
Location: Store locked up, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[4]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container.
-
Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.[7]
Section 5: Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
Caption: First aid response workflow for different exposure routes.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills (Solid):
-
Evacuate unnecessary personnel.
-
Ensure you are wearing appropriate PPE.
-
Carefully sweep up the material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
Conclusion
This compound is a valuable research chemical with a significant hazard profile that demands respect and careful handling. By understanding its reactivity and potential for harm, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can safely harness its synthetic potential. The core principles of laboratory safety—containment, preparedness, and diligence—are paramount to mitigating the risks associated with this and other reactive chemical intermediates.
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A Technical Guide to the Preliminary Bioactivity Screening of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. The strategic integration of in silico predictive modeling with a tiered in vitro screening cascade is detailed, offering a robust methodology for elucidating the compound's potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new chemical entities. The protocols and rationale presented herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: Rationale for Screening
The compound this compound is a synthetic heterocyclic molecule featuring two key pharmacophores: a 1,3,4-oxadiazole ring and a thiophene moiety. The selection of this compound for bioactivity screening is predicated on the well-documented and diverse pharmacological activities associated with these structural motifs.
The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, enhancing metabolic stability and serving as a scaffold in numerous therapeutic agents.[1][2][3][4] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is also a prevalent feature in many biologically active compounds, contributing to antimicrobial and anticancer activities.[5][6][7][8] The synergistic combination of these two moieties in a single molecule, along with the reactive chloromethyl group, presents a compelling case for investigating its potential as a novel therapeutic agent.
This guide outlines a systematic approach, commencing with computational predictions to guide experimental efforts, followed by a foundational cytotoxicity assessment, and culminating in targeted screens for antimicrobial, antifungal, and anticancer activities.
In Silico Bioactivity Prediction: A Computational First-Pass
Prior to embarking on resource-intensive in vitro screening, in silico methods can provide valuable insights into the potential biological activities and pharmacokinetic properties of a novel compound.[9][10][11] This computational pre-assessment helps in prioritizing experimental assays and anticipating potential liabilities.
Predicted Biological Activities and Targets
A variety of online tools and software can be employed to predict the bioactivity spectrum of this compound based on its chemical structure. These predictions are generated by comparing the compound's structural features to databases of known bioactive molecules.
Table 1: Predicted Bioactivity Profile
| Predicted Activity | Potential Molecular Target(s) | Confidence Score |
| Antibacterial | D-alanine ligase, DNA gyrase | High |
| Antifungal | Ergosterol biosynthesis enzymes | Moderate |
| Anticancer | Kinases, Topoisomerases | Moderate |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Low |
Note: The confidence scores are hypothetical and would be generated by specific prediction software.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early assessment of a compound's drug-like properties is crucial. In silico ADMET prediction provides an initial evaluation of its potential pharmacokinetic and safety profile.
Table 2: Predicted ADMET Properties
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 200.65 g/mol | Favorable (Lipinski's Rule of 5) |
| LogP | 2.5 | Good membrane permeability |
| H-bond Donors | 0 | Favorable (Lipinski's Rule of 5) |
| H-bond Acceptors | 3 | Favorable (Lipinski's Rule of 5) |
| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |
| Ames Mutagenicity | Possible | Requires experimental validation |
In Vitro Screening Cascade: From General Toxicity to Specific Activity
The in vitro screening of this compound is designed as a tiered approach. This strategy ensures that foundational data on cytotoxicity is established before proceeding to more specific and resource-intensive assays.
Caption: Tiered in vitro screening workflow.
Foundational Cytotoxicity Assessment
The initial step in any bioactivity screening is to determine the compound's inherent cytotoxicity against a panel of representative cell lines. This data is crucial for establishing a therapeutic window and for guiding the concentration ranges used in subsequent assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[14][15][16]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Antimicrobial and Antifungal Screening
Given the known antimicrobial properties of thiophene and oxadiazole derivatives, a primary screen against a panel of pathogenic bacteria and fungi is warranted.[3][5][6][17][18]
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][19]
Protocol: Broth Microdilution
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 3: Panel of Test Microorganisms
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |
Preliminary Anticancer Screening
The potential anticancer activity of the compound will be assessed using a panel of human cancer cell lines.
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[12] It is a reliable method for high-throughput screening of potential anticancer drugs.
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549).
-
Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the cells with 0.4% SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
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Methodological & Application
Application Notes & Protocols: 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole as a Versatile Electrophilic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole as a key synthetic intermediate in medicinal chemistry and drug discovery. The convergence of the thiophene and 1,3,4-oxadiazole moieties within a single molecular framework presents a scaffold of significant interest, as derivatives of both heterocycles are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The primary focus of these notes is the strategic utilization of the reactive chloromethyl group, which serves as a potent electrophilic handle for the introduction of diverse functional groups via nucleophilic substitution reactions. We will explore the underlying principles of its reactivity and provide detailed, field-tested protocols for its reaction with various nucleophiles, enabling the synthesis of extensive compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Thiophene-Oxadiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] The 1,3,4-oxadiazole ring, in particular, is a privileged structure in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide functionalities.[4] When coupled with a thiophene ring—a motif present in numerous commercial drugs—the resulting scaffold becomes a highly attractive starting point for new drug development programs.[5]
The subject of this guide, this compound, is a bifunctional intermediate. The thiophene-oxadiazole core provides the foundational pharmacophore, while the chloromethyl group provides the reactive site for molecular elaboration. The key to its utility lies in the electron-withdrawing nature of the 1,3,4-oxadiazole ring, which significantly enhances the electrophilicity of the adjacent methylene carbon, making it highly susceptible to nucleophilic attack.[6] This heightened reactivity allows for efficient bond formation under mild conditions, a critical advantage in complex multi-step syntheses.
Physicochemical Properties and Safety Information
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂OS | [7] |
| Monoisotopic Mass | 199.98111 Da | [7] |
| Appearance | (Expected) Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, THF) | General knowledge |
| InChIKey | DKJUUMCXMOJMEI-UHFFFAOYSA-N | [7] |
Safety Precautions: this compound is a reactive electrophile and should be handled as a potential alkylating agent. Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Core Reactivity: An Electron-Deficient System Primed for SN2 Reactions
The synthetic utility of this intermediate is dominated by the reactivity of the chloromethyl group. The 1,3,4-oxadiazole ring is a strongly electron-withdrawing heterocycle due to the presence of two electronegative nitrogen atoms and an oxygen atom. This electronic property is fundamental to the compound's function.
Causality of Reactivity:
-
Inductive Effect: The electronegative atoms in the oxadiazole ring pull electron density away from the chloromethyl group.
-
Enhanced Electrophilicity: This electron withdrawal creates a significant partial positive charge (δ+) on the methylene carbon, making it a prime target for nucleophiles.
-
Stabilization of Transition State: The electron-withdrawing nature of the ring also helps to stabilize the accumulating negative charge on the leaving chloride ion in the transition state of an SN2 reaction.
This effect renders the chloromethyl group significantly more reactive than a simple alkyl chloride and comparable to highly reactive benzylic halides.[6]
Caption: Electronic influence of the 1,3,4-oxadiazole ring on the chloromethyl group.
Synthetic Workflow and Experimental Protocols
The primary application of this compound is the construction of new C-N, C-S, and C-O bonds. The following diagram and protocols outline the general workflow for synthesizing diverse libraries from this single intermediate.
Caption: General synthetic pathways using the title intermediate.
Protocol 4.1: Synthesis of Amine Derivatives (C-N Bond Formation)
This protocol describes a general procedure for the N-alkylation of primary or secondary amines. The reaction proceeds readily, often at room temperature.
Rationale: The introduction of substituted amine functionalities is a cornerstone of medicinal chemistry, often imparting desirable pharmacokinetic properties or enabling key interactions with biological targets. The use of a mild base like potassium carbonate is sufficient to neutralize the HCl generated in situ without promoting side reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Nucleophile Addition: Add the desired amine (e.g., morpholine, piperidine, or a substituted aniline) (1.1 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold water. A precipitate will often form. If not, extract the aqueous phase with ethyl acetate (3x).
-
Purification: Collect the precipitate by filtration and wash with water, then dry under vacuum. If extraction was used, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Characterization:
-
¹H NMR: Disappearance of the singlet corresponding to the -CH₂Cl protons (typically ~4.8 ppm) and the appearance of a new singlet for the -CH₂-N protons, shifted upfield.
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion corresponding to the mass of the product.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 25 | 16 | 85-95 |
| Aniline | Et₃N | ACN | 50 | 24 | 70-80 |
| N-Methylpiperazine | K₂CO₃ | DMF | 25 | 12 | 88-96 |
Protocol 4.2: Synthesis of Thioether Derivatives (C-S Bond Formation)
This protocol outlines the synthesis of thioethers via S-alkylation of thiols. Thiols are excellent nucleophiles, especially in their thiolate form.[8]
Rationale: Thioether linkages are prevalent in many biologically active molecules. This reaction provides a straightforward entry into this class of compounds. A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Acetonitrile (ACN) is often a good solvent choice as it is polar aprotic and easily removed.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the desired thiol (e.g., thiophenol) (1.1 eq) in anhydrous acetonitrile (ACN, approx. 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Thiolate Formation: Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the potassium thiolate salt.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in ACN dropwise to the stirring suspension.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor progress by TLC.
-
Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Expected Characterization:
-
¹H NMR: Disappearance of the -CH₂Cl singlet and the appearance of a new singlet for the -CH₂-S protons.
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | ACN | 40 | 6 | 90-98 |
| 4-Methylbenzenethiol | Cs₂CO₃ | DMF | 25 | 4 | >95 |
| Cyclohexanethiol | K₂CO₃ | ACN | 50 | 8 | 85-92 |
Conclusion
This compound is a robust and highly effective synthetic intermediate. Its value is derived from the predictable and high-yielding reactivity of the chloromethyl group, which is activated by the electron-deficient oxadiazole core. The protocols outlined in this guide demonstrate its utility in forming C-N, C-S, and C-O bonds, providing researchers with a reliable tool to rapidly generate diverse libraries of novel thiophene-oxadiazole derivatives for evaluation in drug discovery and materials science applications.
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(12), 951-959. [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Emerging Role of 1,3,4-Oxadiazoles in Oncology
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] This five-membered heterocyclic ring is a bioisostere for amide and ester functionalities, enhancing drug-like properties. In recent years, derivatives of 1,3,4-oxadiazole have garnered significant attention as potent anticancer agents, demonstrating a broad spectrum of activities against various cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the inhibition of crucial cellular processes such as angiogenesis, cell proliferation, and survival.[4][5]
This guide focuses on a specific derivative, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole , a compound that combines the established anticancer potential of the 1,3,4-oxadiazole ring with a thiophene moiety. Thiophene-containing compounds have independently shown promise in cancer therapy, known to induce cell cycle arrest and apoptosis.[6][7] The inclusion of a reactive chloromethyl group suggests a potential for covalent interactions with biological targets, a strategy employed in various targeted cancer therapies.
These application notes provide a comprehensive framework for researchers to investigate the in vitro anticancer properties of this compound, from initial cytotoxicity screening to elucidating its mechanism of action.
II. Potential Mechanisms of Action and Cellular Targets
While direct studies on this compound are emerging, the broader family of 1,3,4-oxadiazole derivatives offers insights into its probable mechanisms. The anti-proliferative effects of these compounds are often attributed to their ability to modulate key signaling pathways and enzymes critical for cancer cell survival and progression.[1][5]
Key potential mechanisms include:
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives are known to inhibit enzymes such as thymidylate synthase, telomerase, and various kinases, leading to the disruption of DNA synthesis and cell proliferation.[8][9]
-
Growth Factor Receptor Inhibition: These compounds can interfere with signaling pathways driven by growth factors like VEGF and EGFR, which are crucial for tumor growth and angiogenesis.[1][4]
-
Induction of Apoptosis: A common outcome of treatment with 1,3,4-oxadiazole derivatives is the induction of programmed cell death (apoptosis), often through the activation of caspases and modulation of mitochondrial membrane potential.[10][11]
-
Cell Cycle Arrest: These molecules can halt the cell cycle at various checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cells from dividing and proliferating.[10][12]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway targeted by the oxadiazole compound.
III. In Vitro Efficacy Data for Structurally Related Compounds
To provide a baseline for expected potency, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various thiophene-containing 1,3,4-oxadiazole and related thiadiazole derivatives against common cancer cell lines, as reported in the literature.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene-based 1,3,4-oxadiazole | Caco-2 | 5.3 | [1] |
| Thiophene-based 1,3,4-thiadiazole | HepG-2 | 4.37 | [6] |
| Thiophene-based 1,3,4-thiadiazole | A-549 | 8.03 | [6] |
| Thiophene-based oxadiazole derivative | MCF-7 | Varies | [13] |
| Thiophene-based oxadiazole derivative | HCT-116 | Varies | [13] |
Note: The efficacy of this compound is expected to vary based on the cell line and experimental conditions.
IV. Experimental Protocols
The following protocols are standardized methodologies for the in vitro evaluation of this compound.
A. General Experimental Workflow
The diagram below outlines a typical workflow for the in vitro characterization of a novel anticancer compound.
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Application Notes and Protocols for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
The landscape of modern materials science is continually shaped by the development of novel organic molecules with tailored electronic and photophysical properties. Among these, heterocyclic compounds play a pivotal role. The 1,3,4-oxadiazole moiety is a thermally stable, electron-deficient system known for its excellent electron-transporting capabilities, making it a cornerstone in the design of organic light-emitting diodes (OLEDs).[1][2] When coupled with an electron-rich thiophene ring, the resulting molecular architecture exhibits intriguing photoluminescent properties and environmental sensitivity.
This guide focuses on 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole , a key intermediate for the synthesis of advanced functional materials. The presence of a reactive chloromethyl group provides a versatile handle for a wide range of chemical modifications, allowing researchers to graft this robust thiophene-oxadiazole core onto other molecular scaffolds or polymer backbones.[3] This document provides detailed protocols for the synthesis of the title compound and its subsequent application in the development of electron-transporting materials for OLEDs, fluorescent chemosensors, and functional polymers.
PART 1: Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The following protocol is based on established methods for the formation of 2,5-disubstituted 1,3,4-oxadiazoles.[4]
Rationale for Synthetic Strategy
The chosen synthetic route involves the initial formation of an N-acylhydrazide, which is a common precursor for 1,3,4-oxadiazoles. This intermediate is then cyclized in the presence of a dehydrating agent to form the stable oxadiazole ring. This method is widely adopted due to its reliability and relatively high yields.
Experimental Protocol
Step 1: Synthesis of N'-(chloroacetyl)thiophene-2-carbohydrazide
-
To a stirred solution of thiophene-2-carbohydrazide (1.42 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).
-
Slowly add a solution of chloroacetyl chloride (1.13 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the desired N'-(chloroacetyl)thiophene-2-carbohydrazide.
Step 2: Cyclization to this compound
-
To the N'-(chloroacetyl)thiophene-2-carbohydrazide (2.18 g, 10 mmol) from the previous step, add phosphorus oxychloride (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the proton and carbon environments.
-
FT-IR: To identify characteristic functional groups (e.g., C-Cl, C=N, C-O-C).
-
Mass Spectrometry: To confirm the molecular weight of the compound.[5]
Synthesis Workflow Diagram
Caption: Synthesis of the target compound.
PART 2: Application in Organic Electronics (OLEDs)
The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent candidate for electron-transporting materials (ETMs) in OLEDs.[1][6] The title compound can be functionalized to create novel ETMs or bipolar materials for enhanced device performance.
Application Note: Synthesis of a Bipolar Host Material
By reacting the chloromethyl group with a hole-transporting moiety, a bipolar host material can be synthesized. This can lead to a more balanced charge injection and transport within the emissive layer of an OLED, potentially improving efficiency and lifetime.
Protocol: Synthesis of a Carbazole-Functionalized Thiophene-Oxadiazole Derivative
-
In a flask, dissolve this compound (2.0 g, 10 mmol) and carbazole (1.67 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Add potassium carbonate (2.76 g, 20 mmol) as a base.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water (200 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
Expected Photophysical and Electrochemical Properties
| Property | Expected Range/Value | Significance for OLEDs |
| Absorption (λ_abs) | 300-350 nm | Indicates the electronic transitions within the molecule. |
| Emission (λ_em) | 400-450 nm (Blue region) | Determines the color of light emitted from the material. |
| Quantum Yield (Φ_F) | > 0.5 in solution | A high quantum yield is crucial for efficient light emission. |
| HOMO Level | -5.5 to -6.0 eV | The Highest Occupied Molecular Orbital energy level influences hole injection from the anode. |
| LUMO Level | -2.5 to -3.0 eV | The Lowest Unoccupied Molecular Orbital energy level affects electron injection from the cathode. |
| Electrochemical Gap | ~3.0 eV | The energy difference between HOMO and LUMO, correlating with the emission color. |
Characterization Workflow for OLED Materials
Caption: Characterization workflow for OLED materials.
PART 3: Application as a Fluorescent Chemosensor
The inherent fluorescence of the thiophene-oxadiazole core can be harnessed for the development of chemosensors.[7][8][9] By attaching a specific ion-binding moiety (a receptor) to the chloromethyl group, a sensor can be designed where the fluorescence properties change upon binding to a target analyte.
Application Note: Design of a Turn-On Fluorescent Sensor for Metal Ions
A "turn-on" fluorescent sensor can be created by introducing a receptor that quenches the fluorescence of the fluorophore in its free state. Upon binding with a metal ion, a conformational change can disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity.
Protocol: Synthesis of a Schiff Base-Functionalized Sensor
-
Step 1: Synthesis of 2-(azidomethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole.
-
Dissolve this compound (2.0 g, 10 mmol) in DMF (30 mL).
-
Add sodium azide (0.78 g, 12 mmol) and stir the mixture at 60 °C for 8 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain the azide intermediate.
-
-
Step 2: Reduction to the amine.
-
Dissolve the azide intermediate in methanol (50 mL).
-
Add a catalytic amount of Pd/C (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the catalyst through Celite and evaporate the solvent to get the amine derivative.
-
-
Step 3: Schiff base formation.
-
Dissolve the amine derivative (10 mmol) and salicylaldehyde (1.22 g, 10 mmol) in ethanol (50 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Collect the solid by filtration and recrystallize from ethanol.
-
Protocol: Fluorescence Sensing Experiment
-
Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorate or chloride salts.
-
In a cuvette, place a solution of the sensor (e.g., 10 µM in a buffered aqueous solution).
-
Record the fluorescence emission spectrum.
-
Add incremental amounts of the target metal ion solution and record the fluorescence spectrum after each addition.
-
Repeat the experiment with other metal ions to test for selectivity.
PART 4: Application in Polymer Science
The title compound can be used as a monomer or a precursor to a monomer for the synthesis of functional polymers. These polymers can find applications as processable ETMs, dielectric materials, or coatings.[10][11]
Application Note: Synthesis of a Side-Chain Functionalized Polymer
By converting the chloromethyl group into a polymerizable functional group, such as a methacrylate, the thiophene-oxadiazole unit can be incorporated as a side chain in a polymer. This approach allows for the combination of the desirable properties of the heterocyclic moiety with the processability of a polymer backbone.
Protocol: Synthesis of a Methacrylate Monomer and Subsequent Polymerization
-
Step 1: Synthesis of the methacrylate monomer.
-
Dissolve this compound (2.0 g, 10 mmol) and methacrylic acid (0.95 g, 11 mmol) in acetonitrile (40 mL).
-
Add potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of potassium iodide.
-
Reflux the mixture for 24 hours.
-
After cooling, filter off the salts and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the methacrylate monomer.
-
-
Step 2: Free-radical polymerization.
-
Dissolve the methacrylate monomer (1.0 g) in anhydrous toluene (5 mL).
-
Add AIBN (azobisisobutyronitrile) as a radical initiator (1-2 mol%).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70 °C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the cooled reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
PART 5: Application as a Corrosion Inhibitor
Derivatives of 1,3,4-oxadiazole have been shown to be effective corrosion inhibitors for mild steel in acidic environments.[12][13] The heteroatoms (N, O, S) and the aromatic rings can facilitate the adsorption of the molecule onto the metal surface, forming a protective layer.
Application Note: Potential as a Corrosion Inhibitor Precursor
The chloromethyl group of the title compound can be reacted with various nucleophiles (e.g., amines, thiols) to synthesize a library of derivatives. These derivatives can then be screened for their corrosion inhibition efficiency. The presence of sulfur in the thiophene ring, along with the nitrogen and oxygen atoms in the oxadiazole ring, provides multiple active centers for adsorption onto the metal surface.
References
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Maridevarmath, C., et al. (2025, August 5). A highly selective and sensitive thiophene substituted 1,3,4-oxadiazole based turn-off fluorescence chemosensor for Fe2+and turn on fluorescence chemosensor for Ni2+ and Cu2+ detection. ResearchGate. Available at: [Link]
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Cambridge University Press. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. Available at: [Link]
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Ölmez, N. A., et al. (2024, October). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. Available at: [Link]
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Matache, M., et al. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Publishing. Available at: [Link]
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Sharma, et al. (2025, Jan-Mar). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). Available at: [Link]
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Jenekhe, S. A., et al. Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. Available at: [Link]
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Kumar, S., et al. (2022, July 1). Newly synthesized oxadiazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and theoretical approaches. King Fahd University of Petroleum & Minerals. Available at: [Link]
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Hoye, T. R., et al. Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. PMC. Available at: [Link]
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Kumar, S., et al. (2022, April). Newly synthesized oxadiazole derivatives as corrosion inhibitors for mild steel in acidic medium: Experimental and theoretical approaches. ResearchGate. Available at: [Link]
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Quraishi, M. A., & Jamal, D. (2002, July). Approach to corrosion inhibition by some green inhibitors based on oleochemicals. ResearchGate. Available at: [Link]
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Zhang, X., et al. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. Azole-Based Compounds as Corrosion Inhibitors for Metallic Materials. SciSpace. Available at: [Link]
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Kim, Y., et al. (2012, November 12). Synthesis of Thiophene-Based π-Conjugated Polymers Containing Oxadiazole or Thiadiazole Moieties and Their Application to Organic Photovoltaics. ACS Publications. Available at: [Link]
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Li, H., et al. An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells. RSC Publishing. Available at: [Link]
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Liu, Y., et al. Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. RSC Publishing. Available at: [Link]
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B., N., et al. (2013, October). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Available at: [Link]
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Lü, J., et al. (2025, August 7). Phosphonate functionalized oxadiazole derivative as an efficient electron transporting material for solution-processed blue electrophosphorescent devices. ResearchGate. Available at: [Link]
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Jayanthi, V., et al. (2013). Optical limiting materials: Synthesis, electrochemical and optical studies of new thiophene based conjugated polymers carrying 1,3,4-oxadiazole units. ResearchGate. Available at: [Link]
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Tang, B. Z., et al. (2025, August 6). Preparation and Properties of Oxadiazole-Containing Polyacetylenes as Electron Transport Materials. ResearchGate. Available at: [Link]
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Schmatz, B., et al. Direct heteroarylation polymerization of a π-conjugated polymer with degradable 1,2,4-oxadiazole linkers. RSC Publishing. Available at: [Link]
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Liu, Y., et al. (2022, January 1). 5-(Thiophene-2-Yl)Oxazole Derived "Off-on-Off" Fluorescence Chemosensor for Sequential Recognition of In3+ and Cr3+ Ions. ResearchGate. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Application Note: Versatile Strategies for the Functionalization of Chloromethylated Compounds
Introduction
The chloromethyl group (–CH₂Cl), particularly when attached to an aromatic or heterocyclic ring system (a benzylic chloride derivative), is a cornerstone functional group in modern organic synthesis. Its inherent reactivity makes it a versatile synthetic handle, enabling the introduction of a vast array of other functional groups through straightforward chemical transformations. The C-Cl bond in these systems is readily displaced by a wide range of nucleophiles and can participate in sophisticated metal-catalyzed cross-coupling reactions. This versatility is paramount in fields such as medicinal chemistry for late-stage functionalization of drug candidates, in materials science for the synthesis of functional polymers, and in the broader chemical industry for the production of fine chemicals.[1] This guide provides a detailed overview of the core principles and experimental protocols for the strategic functionalization of chloromethylated compounds.
The Underlying Reactivity of the Benzylic Chloromethyl Group
The utility of the chloromethyl group stems from the lability of the carbon-chlorine bond. In benzylic systems, this reactivity is significantly enhanced compared to simple alkyl chlorides. This is attributable to the ability of the adjacent aromatic ring to stabilize transition states and intermediates. Functionalization primarily proceeds via two classical mechanistic pathways: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).[2]
-
Sₙ2 Mechanism: This pathway involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This mechanism is favored by primary substrates like benzyl chloride, strong nucleophiles, and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile.[3][4]
-
Sₙ1 Mechanism: This two-step pathway involves the initial departure of the chloride leaving group to form a planar benzyl carbocation intermediate. This cation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring.[3][5] The nucleophile then attacks the carbocation. This pathway is favored in the presence of polar protic solvents (e.g., water, ethanol), which can stabilize both the departing anion and the carbocation intermediate, and with weaker nucleophiles.[3]
The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—provides the chemist with significant control over the operative mechanism and, consequently, the reaction outcome.
Caption: Competing Sₙ1 and Sₙ2 pathways for benzyl chloride functionalization.
Core Strategy: Nucleophilic Substitution Reactions
Direct displacement of the chloride with a suitable nucleophile is the most common and direct method for functionalizing the chloromethyl group. This approach allows for the formation of a wide variety of new chemical bonds.
A. C-O Bond Formation: Synthesis of Ethers and Esters
Ethers (Williamson Ether Synthesis): The reaction of a chloromethylated compound with an alcohol or phenol in the presence of a base is a classic and reliable method for forming benzyl ethers.[6][7] The base first deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the chloride via an Sₙ2 mechanism.[4]
Protocol 2.A.1: General Procedure for Benzyl Ether Synthesis
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at room temperature for 30 minutes.
-
Substitution: Add the chloromethylated compound (1.05 eq.) dropwise to the solution.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60 °C) and monitor its progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Esters: Benzyl esters can be readily prepared by reacting the chloromethyl group with a carboxylic acid, typically as its carboxylate salt (e.g., sodium or cesium salt) or in the presence of a non-nucleophilic base.[8][9][10]
Protocol 2.A.2: Synthesis of Benzyl Esters using Phase-Transfer Catalysis
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq.), the chloromethylated compound (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction: Stir the mixture vigorously at 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and concentrate the solvent. Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting benzyl ester by column chromatography or recrystallization.
B. C-N Bond Formation: Synthesis of Amines and Azides
Amines: Direct amination with ammonia or primary/secondary amines can be effective but often suffers from over-alkylation, yielding mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[11][12] Using a large excess of the amine nucleophile can favor the formation of the desired product.
Azides: A cleaner and more versatile route to primary amines involves a two-step process. First, the chloromethyl group is converted to a benzyl azide via an Sₙ2 reaction with sodium azide (NaN₃). The resulting azide is a stable intermediate that does not undergo further alkylation. It can then be cleanly reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
Protocol 2.B.1: Synthesis of Benzyl Azide
-
Reaction Setup: Dissolve the chloromethylated compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophilic Substitution: Add sodium azide (NaN₃, 1.5 eq.). Caution: Sodium azide is highly toxic.
-
Reaction: Heat the mixture to 50-70 °C and stir until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and carefully concentrate under reduced pressure. The crude benzyl azide is often used in the next step without further purification.
C. C-S Bond Formation: Synthesis of Thioethers
The synthesis of thioethers (sulfides) is readily achieved by reacting the chloromethyl group with a thiol in the presence of a base, or directly with a pre-formed thiolate salt.[13][14] This reaction is typically a highly efficient Sₙ2 process. Recent advances have also described metal-free, visible-light-promoted methods for this transformation.[15][16][17]
Protocol 2.C.1: General Procedure for Thioether Synthesis
-
Thiolate Formation: In a flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in a solvent such as ethanol or DMF. Add a base like sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) and stir for 15-30 minutes.
-
Substitution: Add the chloromethylated compound (1.05 eq.) to the mixture.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until complete by TLC analysis. Perform a standard aqueous work-up as described in Protocol 2.A.1.
-
Purification: Purify the crude thioether by flash column chromatography.
D. C-C Bond Formation: Synthesis of Nitriles
The introduction of a cyanide group is a valuable transformation, as the resulting nitrile (benzyl cyanide) can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The reaction of a chloromethyl compound with an alkali metal cyanide (e.g., NaCN, KCN) is a standard method for this conversion.[18][19] Due to the high toxicity of cyanide salts, extreme caution must be exercised. Phase-transfer catalysis is particularly effective for this reaction, allowing the use of an aqueous solution of the cyanide salt with the organic-soluble substrate.[20]
Protocol 2.D.1: Cyanation using Phase-Transfer Catalysis
-
Reaction Setup: In a flask, combine the chloromethylated compound (1.0 eq.), a phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and an organic solvent (e.g., toluene).
-
Cyanide Addition: Add an aqueous solution of sodium cyanide (NaCN, 1.5 eq.). Caution: Highly toxic. Work in a well-ventilated fume hood and have a quench solution (e.g., bleach/ferrous sulfate) ready.
-
Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction, separate the organic layer, and wash it carefully with water and brine. Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude nitrile by vacuum distillation or column chromatography.
| Nucleophile Source | Reagent Example | Product Functional Group | Typical Conditions |
| Alkoxide/Phenoxide | ROH / R'OH + Base (NaH, NaOH) | Ether (-OR / -OR') | Anhydrous THF or DMF |
| Carboxylate | RCOOH + Base or RCOONa | Ester (-OOCR) | DMF, K₂CO₃, PTC |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | DMF or DMSO, 50-70 °C |
| Amine | NH₃, RNH₂, R₂NH | Amine (-NH₂, -NHR, -NR₂) | Large excess of amine |
| Thiolate | RSH + Base (NaOH, K₂CO₃) | Thioether (-SR) | Ethanol or DMF, RT |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Toluene/H₂O, PTC, 80 °C |
| Table 1: Summary of Common Nucleophilic Substitution Reactions. |
Advanced Strategy: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex molecular architectures, particularly for C-C bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. Benzyl chlorides can serve as effective electrophilic partners in several of these named reactions.
Caption: A generalized experimental workflow for functionalizing chloromethyl groups.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. Using a benzyl chloride as the electrophile allows for the synthesis of diarylmethanes, a common scaffold in pharmaceuticals.[21][22] While benzyl bromides are generally more reactive, optimized conditions allow for the efficient coupling of benzyl chlorides.[21][23]
Protocol 3.A.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube, combine the chloromethylated compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 eq.).
-
Solvent and Degassing: Add a degassed solvent system, often a mixture like dioxane/water or toluene/ethanol. Degas the mixture again by bubbling with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an organic halide.[24] This reaction is typically co-catalyzed by palladium and copper(I) salts.[25] It provides a powerful route to substituted alkynes from chloromethyl compounds, although aryl halides are more common substrates.[26][27]
Caption: Key steps in a generic palladium-catalyzed cross-coupling reaction.
Conclusion
The chloromethyl group is a highly valuable and reactive functional handle that provides a gateway to a vast chemical space. Through an understanding of fundamental reaction mechanisms like Sₙ1 and Sₙ2, researchers can select appropriate conditions to achieve a wide range of nucleophilic substitutions, efficiently forming C-O, C-N, C-S, and C-C bonds. Furthermore, the engagement of chloromethyl groups in advanced palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings enables the construction of complex molecular frameworks. The protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage the synthetic power of chloromethylated compounds in their research and development endeavors.
References
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Gong, C., Huang, J., Cai, L., Yuan, Y., Pu, T., Huang, M., Wu, S.-H., & Wang, L. (2024). Visible-Light-Promoted Thiolation of Benzyl Chlorides with Thiosulfonates via a Photoactive Electron Donor–Acceptor Complex. The Journal of Organic Chemistry, 89(13), 9450–9461. [Link]
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Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. (2014). ResearchGate. [Link]
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Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. (2017). Organic & Biomolecular Chemistry. [Link]
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Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. (2018). Journal of the American Chemical Society. [Link]
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Cyanation. (n.d.). Wikipedia. [Link]
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Gomberg, M., & Buchler, C. C. (1920). THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL-DERIVATIVES FROM BENZYL CHLORIDE. Journal of the American Chemical Society. [Link]
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Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
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Pd‐catalyzed cyanation of benzyl chlorides. (n.d.). ResearchGate. [Link]
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The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. (n.d.). Journal of Chemical Education. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022). Journal of the American Chemical Society. [Link]
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Halpern, M. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions? PTC Organics. [Link]
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Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2018). MDPI. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters. [Link]
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Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses. [Link]
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The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. (2018). NIH. [Link]
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Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]
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A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. (2018). RSC Publishing. [Link]
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Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. (1954). Journal of the Chemical Society. [Link]
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Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. (n.d.). Amanote Research. [Link]
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Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2006). ResearchGate. [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
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Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2015). ijirset. [Link]
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An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. (2005). ResearchGate. [Link]
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Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Authored by: Senior Application Scientist
Introduction: Contextualizing the Cytotoxic Potential of a Novel Oxadiazole Derivative
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Many derivatives have demonstrated significant anti-cancer potential by targeting various biological pathways, such as enzyme and kinase inhibition, thereby interfering with cancer cell proliferation.[2][5] The compound of interest, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, is a novel derivative whose biological activity profile requires thorough characterization.[6][7]
A critical initial step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential.[8][9] In vitro cytotoxicity assays serve as a fundamental screening tool to determine a compound's concentration-dependent toxicity, elucidate its mechanism of cell death, and establish a preliminary therapeutic index.[10][11]
This document provides a comprehensive, multi-faceted guide for researchers to systematically evaluate the in vitro cytotoxicity of this compound. We will detail a tiered approach, from initial viability screening to in-depth mechanistic studies, ensuring a robust and reliable characterization of the compound's cellular effects.
The Rationale for a Multi-Parametric Assay Strategy
Relying on a single cytotoxicity assay can yield incomplete or even misleading results.[12] For instance, a compound might inhibit metabolic processes without immediately compromising membrane integrity, or it could induce a specific cell death pathway like apoptosis that is not captured by a general viability assay. A multi-parametric approach, assessing different cellular health indicators, is essential for a comprehensive understanding.[13] We advocate for a tiered workflow to systematically profile the cytotoxic effects of the test compound.
Tiered Cytotoxicity Assessment Workflow
This workflow progresses from broad screening to specific mechanistic questions, providing a complete picture of the compound's activity.
Caption: Tiered workflow for in vitro cytotoxicity testing.
Foundational Experimental Design
Before proceeding to specific protocols, several key experimental parameters must be established to ensure data integrity and reproducibility.
-
Cell Line Selection : The choice of cell lines is paramount. It is recommended to use a panel that includes:
-
Relevant Cancer Cell Lines : For example, A549 (lung carcinoma), HeLa (cervical carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) are commonly used and have been tested with other 1,3,4-oxadiazole derivatives.[1][14]
-
Non-Cancerous Control Cell Line : A normal cell line, such as HEK293 (human embryonic kidney) or V-79 (Chinese hamster lung fibroblasts), is crucial for determining the compound's selectivity index—its relative toxicity to cancerous versus normal cells.[11][14]
-
-
Compound Preparation and Solubilization :
-
Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions from the stock solution in complete cell culture medium to achieve the final desired concentrations for the experiment.
-
Critical Control : The final concentration of the vehicle (DMSO) in the culture wells should be consistent across all treatments and should not exceed a non-toxic level, typically ≤0.5% (v/v), to prevent solvent-induced cytotoxicity.[8]
-
-
Essential Controls : Every assay plate must include a full set of controls to validate the results:
-
Untreated Control : Cells incubated in culture medium alone. This represents 100% viability or baseline cytotoxicity.
-
Vehicle Control : Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that the solvent itself does not affect cell viability.[15]
-
Positive Control : Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin, or Staurosporine) to confirm that the cell system and assay are responsive to cytotoxic insults.[8]
-
Assay-Specific Controls : Such as a "maximum release" control for the LDH assay (cells lysed with Triton™ X-100) or unstained/single-stained controls for flow cytometry.[12][15]
-
-
Dose-Response and Time-Course : To accurately determine the compound's potency (e.g., IC50 value), it is essential to test a wide range of concentrations (typically using a logarithmic or semi-logarithmic dilution series). Additionally, performing the assays at multiple time points (e.g., 24, 48, and 72 hours) provides insight into the kinetics of the cytotoxic response.[13]
Tier 1 Protocol: MTT Assay for Metabolic Activity
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[16] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[17]
Detailed Protocol
-
Cell Seeding : Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization : Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement : Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Tier 2 Protocols: Confirming Cell Death
A. LDH Release Assay for Membrane Integrity
Principle Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[20] The LDH assay measures the amount of released LDH by an enzyme-coupled reaction that results in a colorimetric or fluorescent signal, which is proportional to the level of cytotoxicity.[15]
Detailed Protocol
-
Cell Seeding and Treatment : Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).
-
Controls : In addition to standard controls, prepare a "Maximum LDH Release" control by adding 10 µL of a 10X Lysis Buffer (e.g., 1% Triton™ X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[21]
-
Supernatant Collection : Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar).[15] Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Read : Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within one hour.[21]
-
Data Analysis :
-
Subtract the background absorbance (culture medium alone) from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)] * 100
-
B. Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
Principle The NRU assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[22] In damaged or dead cells, lysosomal membranes become compromised, leading to a decreased uptake of the dye.[23] The amount of dye extracted from the cells is proportional to the number of viable cells.
Detailed Protocol
-
Cell Seeding and Treatment : Seed and treat cells in a 96-well plate as previously described.
-
Dye Incubation : After the treatment period, remove the culture medium. Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.
-
Wash : Discard the dye solution and wash the cells once with 150 µL of PBS to remove unincorporated dye.[24]
-
Dye Extraction : Add 150 µL of a destain solution (e.g., 50% ethanol, 1% glacial acetic acid, 49% water) to each well.[24][25]
-
Shaking and Measurement : Place the plate on a shaker for 10 minutes to extract the dye and form a homogenous solution.[25] Measure the absorbance at 540 nm.
-
Data Analysis :
-
Calculate the percentage of viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Tier 3 Protocols: Elucidating the Mechanism of Cell Death
A. Annexin V / Propidium Iodide (PI) Assay for Apoptosis Detection
Principle This flow cytometry-based assay differentiates between different stages of cell death.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells.[26][27] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can therefore distinguish viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[28]
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Detailed Protocol
-
Cell Seeding and Treatment : Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. Treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for the desired time.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[29]
-
Washing : Wash the cell pellet twice with cold PBS to remove any residual medium.[29]
-
Resuspension : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[27]
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[29] Gently vortex the tube.
-
Incubation : Incubate the mixture for 15-20 minutes at room temperature in the dark.[27]
-
Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
B. Caspase-3/7 Activity Assay
Principle Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a specific substrate for Caspase-3/7 (containing the DEVD peptide sequence) which, when cleaved, releases a reporter molecule that generates a luminescent or fluorescent signal.[30][31] The signal intensity is directly proportional to the level of Caspase-3/7 activity.[32]
Detailed Protocol
-
Cell Seeding and Treatment : Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the test compound as described previously.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[30][32] Allow the reagent to equilibrate to room temperature.
-
Assay Execution ("Add-Mix-Measure") :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture.
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation : Incubate the plate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the caspase cleavage reaction.[30]
-
Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Subtract the background luminescence (from no-cell control wells).
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)¹ | Predominant Mechanism |
| A549 (Lung Cancer) | 15.5 ± 2.1 | 0.8 ± 0.1 | 4.6 | Apoptosis |
| MCF-7 (Breast Cancer) | 28.3 ± 3.5 | 1.2 ± 0.2 | 2.5 | Apoptosis |
| HEK293 (Normal Kidney) | 71.2 ± 8.9 | 5.5 ± 0.9 | - | - |
| ¹ Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells. |
Synthesizing Results for Mechanistic Insights
-
High Concordance between Assays : If the MTT, LDH, and NRU assays all yield similar IC50 values, it suggests a strong, overt cytotoxic effect.
-
Apoptosis vs. Necrosis :
-
Apoptosis : Characterized by high Annexin V+/PI- populations, significant Caspase-3/7 activation, and relatively low/delayed LDH release.[33]
-
Necrosis : Characterized by rapid and high LDH release and a predominant Annexin V+/PI+ population.
-
-
Cytostatic vs. Cytotoxic Effects : A significant decrease in the MTT signal without a corresponding increase in LDH release or apoptosis markers may indicate that the compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).[12][13]
References
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay Source: National Toxicology Program (NTP) URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: NIH (National Institutes of Health) URL: [Link]
-
Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: NIH (National Institutes of Health) URL: [Link]
-
Title: The Annexin V Apoptosis Assay Source: University of Massachusetts Chan Medical School URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
-
Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test Source: European Commission - EU Science Hub URL: [Link]
-
Title: Neutral Red Uptake Assay Source: RE-Place URL: [Link]
-
Title: Neutral Red Uptake Source: Institute for In Vitro Sciences, Inc. URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity Source: NIH (National Institutes of Health) URL: [Link]
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Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
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Title: Technical Manual Caspase 3/7 Activity Assay Kit Source: Abbkine URL: [Link]
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Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchGate URL: [Link]
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Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]
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Title: Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity Source: ACS Omega URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole Source: MDPI URL: [Link]
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Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]
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Title: 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]
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Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]
-
Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: MDPI URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Introduction: A Rational Approach to a Privileged Scaffold
The compound 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole represents a compelling starting point for a drug discovery campaign. Its architecture combines two "privileged" heterocyclic scaffolds: the 1,3,4-oxadiazole ring and a thiophene moiety. The 1,3,4-oxadiazole core is a versatile pharmacophore found in compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the thiophene ring is a key component in numerous FDA-approved drugs and is associated with diverse pharmacological effects, from anticancer to anti-inflammatory action.[3][4]
What makes this particular molecule especially intriguing is the presence of a 2-(chloromethyl) substituent. This functional group is a potential electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) on a protein target. This structural feature strongly suggests a mechanism of action involving irreversible or covalent inhibition, a strategy employed by several highly effective modern therapeutics.
This guide provides a comprehensive, multi-stage framework for systematically investigating the mechanism of action (MoA) of this compound, with a primary focus on its potential as an anticancer agent—a common activity for this class of molecules.[5][6] Our approach is designed to be a self-validating cascade, moving from broad phenotypic effects to precise molecular target identification, validation, and pathway elucidation.
Part 1: Initial Phenotypic and Cytotoxicity Profiling
Expert Rationale: Before dedicating resources to in-depth MoA studies, it is imperative to first confirm that the compound elicits a potent and selective biological response. The initial goal is to determine its cytotoxicity profile against a panel of human cancer cell lines and, crucially, to assess its selectivity by comparing its effects on non-malignant cells.[7] A compound with high potency but no selectivity is unlikely to become a viable therapeutic. The MTT or SRB assays are robust, colorimetric methods ideal for this initial high-throughput screening.[8]
Protocol 1.1: In Vitro Cytotoxicity and Selectivity Assessment using MTT Assay
This protocol outlines the screening of the compound against a representative panel of cancer cells and a non-cancerous control cell line.
Materials:
-
This compound (Test Compound)
-
Doxorubicin or Cisplatin (Positive Control)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Non-cancerous human cell line (e.g., L929 fibroblast or MCF-10A breast epithelial)[9]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium per well into 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound and Positive Control in DMSO.
-
Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Remove the medium from the 96-well plates and add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "no cell" blanks.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data using non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.
-
Data Presentation:
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound | A549 (Lung) | Value | Value |
| MCF-7 (Breast) | Value | Value | |
| HCT116 (Colon) | Value | Value | |
| L929 (Non-cancerous) | Value | N/A | |
| Doxorubicin | A549 (Lung) | Value | Value |
| L929 (Non-cancerous) | Value | N/A |
A desirable candidate will exhibit low micromolar or nanomolar IC₅₀ values against cancer cells and a high SI (>10).
Part 2: Covalent Target Identification
Expert Rationale: Given the reactive chloromethyl group, a primary objective is to identify the specific protein(s) that the compound covalently modifies. This moves beyond phenotypic observation to direct mechanistic inquiry. Affinity-based chemical proteomics is a powerful, direct method for this purpose.[10] A probe molecule is created by attaching a functional handle (like biotin) to the parent compound via a linker. This probe is used as "bait" to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[10]
Caption: Workflow for affinity-based target identification.
Protocol 2.1: Affinity-Based Pull-Down using a Biotinylated Probe
Procedure:
-
Probe Synthesis (Collaboration with Medicinal Chemist):
-
Synthesize a probe by attaching a biotin moiety to the this compound scaffold via a suitable linker (e.g., a short PEG chain). The linker position should be chosen to minimize disruption of the original compound's binding. A "negative control" probe, lacking the chloromethyl warhead, is also essential.
-
-
Cell Lysate Preparation:
-
Grow the most sensitive cancer cell line (e.g., A549) to ~90% confluency in large-format culture dishes.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Probe Incubation and Pull-Down:
-
Dilute the cell lysate to 1-2 mg/mL.
-
To 1 mL of lysate, add the biotinylated probe to a final concentration of 10 µM. In a separate control tube, add an equivalent volume of DMSO. For competitive binding, pre-incubate a third tube with a 100-fold excess of the original, non-biotinylated compound for 1 hour before adding the probe.
-
Incubate all tubes for 2 hours at 4°C with gentle rotation.
-
Add 50 µL of pre-washed streptavidin-agarose beads to each tube and incubate for another 2 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins by boiling the beads in 2X Laemmli SDS-PAGE sample buffer.
-
Separate the eluted proteins on a 4-20% gradient SDS-PAGE gel.
-
Visualize protein bands using Coomassie or silver staining. Bands that appear in the probe lane but are absent or significantly reduced in the DMSO and competition lanes are potential targets.
-
Excise these unique bands from the gel.
-
Submit the gel bands for in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.
-
Part 3: Target Validation and Mechanistic Confirmation
Expert Rationale: Mass spectrometry can yield multiple potential hits. Validation is the critical process of confirming which of these candidates is the true, functionally relevant target. This involves a multi-pronged approach to build a robust case. We must demonstrate direct binding, confirm functional modulation (e.g., enzyme inhibition), and show that manipulating the target in cells phenocopies the compound's effect.[11]
Caption: A multi-pronged workflow for target validation.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expert Rationale: CETSA is a powerful technique to confirm target engagement in a physiological context (intact cells or cell lysates). It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[12] This method requires no modification of the compound.
Procedure:
-
Culture and harvest cells as previously described.
-
Resuspend cells in PBS and divide into two aliquots: one treated with the test compound (e.g., at 10x IC₅₀) and one with vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Analyze the soluble fractions by Western blot using an antibody specific for the candidate target protein.
-
Interpretation: A "shift" in the melting curve to higher temperatures in the drug-treated sample indicates direct binding and stabilization of the target protein.
Protocol 3.2: Genetic Validation using siRNA Knockdown
Expert Rationale: If engagement of a target protein is responsible for the compound's cytotoxicity, then reducing the expression of that protein should, in theory, make the cells less sensitive to the compound.
Procedure:
-
Select two or more validated siRNAs targeting the candidate protein and a non-targeting control siRNA.
-
Transfect the cancer cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for target protein knockdown.
-
Confirm knockdown efficiency by performing a Western blot on a subset of the cells. A >70% reduction in protein level is desired.
-
Re-plate the transfected cells (control and knockdown) into 96-well plates.
-
Perform the MTT cytotoxicity assay as described in Protocol 1.1 with the test compound.
-
Interpretation: A significant rightward shift in the IC₅₀ curve (i.e., a higher IC₅₀ value) in the knockdown cells compared to the control cells provides strong evidence that the protein is the relevant target.
Part 4: Delineating Downstream Cellular Pathways
Expert Rationale: After validating the direct target, the final step is to understand how modulation of this target leads to the observed cell death. This involves investigating the downstream signaling cascades. Common anticancer mechanisms include inducing apoptosis (programmed cell death) or causing cell cycle arrest.[5][9] Flow cytometry is an excellent tool for both analyses, while Western blotting can reveal changes in key signaling proteins.
Caption: Hypothetical downstream signaling cascade.
Protocol 4.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest all cells (both adherent and floating) and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C for at least 2 hours.
-
Centrifuge to pellet the fixed cells, wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates drug-induced cell cycle arrest.
Protocol 4.2: Apoptosis Assessment via Annexin V-FITC/PI Staining
Procedure:
-
Treat cells in 6-well plates as described for cell cycle analysis (24-48 hours).
-
Harvest all cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
An increase in the percentage of Annexin V positive cells indicates the induction of apoptosis.
-
References
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Guda, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Fahmy, H. H., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
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Gurdal, E. E., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Kaur, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
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Singh, P., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. [Link]
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Lelyukh, M., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia. [Link]
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Yng, R., et al. (2008). Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio)-5-Pyridin-3-yl-1,3,4-Thiadiazoles. Chinese Pharmaceutical Journal. [Link]
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Abdel-Wahab, B. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]
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Casas-Mondo, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]
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Alvarez, R. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Future Science OA. [Link]
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Ali, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Ma, F-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Grime, K., & Kalgutkar, A. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
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Mondal, S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. [Link]
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Chemspace. (2023). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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Low, B. S., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules. [Link]
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Li, H-Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Shylaja, B., et al. (2012). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Chemistry. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Structures of important thiophene-based drugs. ResearchGate. [Link]
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OUCI. (n.d.). Screening methods of anticancer agents from natural source. OUCI. [Link]
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Drug Discovery Pro. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Drug Discovery Pro. [Link]
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Gumienny, J., et al. (2022). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. [Link]
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Application Notes and Protocols for Investigating the Enzyme Inhibition Kinetics of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Introduction: Unveiling the Inhibitory Potential of a Novel Oxadiazole Derivative
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A significant portion of their therapeutic efficacy stems from their ability to act as potent enzyme inhibitors.[2] The subject of this guide, 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, is a compelling molecule for investigation due to the presence of a reactive chloromethyl group, suggesting a potential for irreversible enzyme inhibition.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the enzyme inhibition kinetics of this compound. We will use acetylcholinesterase (AChE), a critical enzyme in the nervous system, as a representative target to illustrate the experimental workflows.[5] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease.[5] The protocols herein are designed to be robust and self-validating, enabling the determination of not only the inhibitor's potency (IC50) but also its mechanism of action, with a special focus on characterizing irreversible inhibition.
Part 1: Foundational Concepts in Enzyme Inhibition
Before delving into the experimental protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzymes accelerate biochemical reactions by binding to substrates at their active site.[6] Inhibitors are molecules that interfere with this process, reducing the rate of the enzyme-catalyzed reaction.[6]
Reversible vs. Irreversible Inhibition
Enzyme inhibitors are broadly classified into two categories:
-
Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate from the enzyme.[7] The inhibition can be overcome by increasing the substrate concentration. Reversible inhibition is further classified into competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (Km and Vmax) in a distinct manner.[8][9]
-
Irreversible Inhibitors: These inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity.[10] The enzyme cannot regain its function unless new enzyme molecules are synthesized.[10] The presence of the chloromethyl group in this compound strongly suggests an irreversible mechanism of action, likely through alkylation of a nucleophilic amino acid residue in the enzyme's active site.[3][4]
Part 2: Experimental Protocols
Preliminary Assessment: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[11] It is a primary measure of an inhibitor's potency. For this protocol, we will employ the widely used Ellman's method for assaying AChE activity.[12][13]
Principle of the Ellman's Assay:
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring the absorbance at 412 nm.[2] The rate of color formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol for IC50 Determination:
-
Preparation of Reagents:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in phosphate buffer to obtain a range of concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1% to minimize solvent effects.
-
ATCh Solution: Prepare a fresh solution of ATCh in phosphate buffer.
-
DTNB Solution: Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution to the respective wells.
-
For the control (100% activity), add 20 µL of phosphate buffer (containing the same percentage of DMSO as the inhibitor wells).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of a mixture of ATCh and DTNB solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[1]
-
Hypothetical IC50 Data:
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 8.5 |
| 0.1 | 25.3 |
| 1 | 48.9 |
| 10 | 85.1 |
| 100 | 98.2 |
From this hypothetical data, the calculated IC50 value would be approximately 1 µM.
Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound.
Investigating the Mechanism of Inhibition: Reversible vs. Irreversible
The chloromethyl group strongly suggests an irreversible mode of inhibition.[4] A simple experiment to differentiate between reversible and irreversible inhibition is a dialysis or rapid dilution experiment.
Protocol for Dialysis/Dilution Experiment:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-fold the IC50) for a prolonged period (e.g., 1-2 hours) to ensure significant inhibition.
-
For Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove the unbound inhibitor.
-
For Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold or more) into the assay buffer.
-
Measure the residual enzyme activity.
Interpretation:
-
Reversible Inhibition: If the inhibition is reversible, dialysis or dilution will cause the inhibitor to dissociate from the enzyme, and a significant portion of the enzyme activity will be restored.
-
Irreversible Inhibition: If the inhibition is irreversible, the covalent bond will not be broken by dialysis or dilution, and the enzyme activity will remain low.
Characterization of Irreversible Inhibition Kinetics
For an irreversible inhibitor, the kinetic parameters of interest are the inactivation rate constant (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).[14] These parameters provide a more detailed understanding of the inhibitor's efficiency. The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI.[15]
Kinetic Model for Irreversible Inhibition:
The simplest model for irreversible inhibition involves two steps: an initial reversible binding of the inhibitor (I) to the enzyme (E) to form a non-covalent complex (E·I), followed by an irreversible covalent modification to form the inactivated enzyme (E-I).[8]
E + I <=> E·I -> E-I (with rate constants kon, koff, and kinact)
Protocol for Determining kinact and KI:
-
Experimental Setup:
-
Prepare a range of concentrations of the inhibitor.
-
For each inhibitor concentration, mix the enzyme and inhibitor and incubate at a constant temperature.
-
At various time points, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay solution containing the substrate (ATCh) and DTNB. The dilution should be large enough to prevent further significant inhibition during the activity measurement.
-
Measure the residual enzyme activity at each time point.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. This should yield a straight line with a slope equal to the negative of the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following hyperbolic equation: k_obs = (k_inact * [I]) / (K_I + [I]) where:
-
kinact is the maximal rate of inactivation.
-
KI is the inhibitor concentration at which the rate of inactivation is half of kinact.
-
-
Hypothetical Data for Irreversible Inhibition:
| [Inhibitor] (µM) | kobs (min-1) |
| 0.5 | 0.045 |
| 1 | 0.083 |
| 2 | 0.143 |
| 5 | 0.250 |
| 10 | 0.333 |
By fitting this data to the hyperbolic equation, one could determine the values of kinact and KI.
Kinetic Models of Enzyme Inhibition
Caption: Comparison of reversible and irreversible enzyme inhibition models.
Part 3: Data Interpretation and Advanced Considerations
Visualizing Inhibition Patterns with Lineweaver-Burk Plots
While primarily used for reversible inhibition, a modified Lineweaver-Burk plot can also provide insights into the nature of irreversible inhibition, especially in the initial phase. By measuring initial velocities at different substrate concentrations in the presence of a fixed concentration of the irreversible inhibitor (with a very short pre-incubation time), one can observe how the inhibitor affects the apparent Km and Vmax.
-
Competitive-like irreversible inhibition: The inhibitor binds to the active site, competing with the substrate. The Lineweaver-Burk plot would show an increase in the apparent Km with no change in Vmax.[16]
-
Non-competitive-like irreversible inhibition: The inhibitor binds to a site other than the active site. The Lineweaver-Burk plot would show a decrease in Vmax with no change in Km.[16]
Lineweaver-Burk Plot Interpretation
Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.
Cautions and Self-Validation
-
Solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. Precipitation can lead to inaccurate results.
-
Compound Interference: Run controls to check if the inhibitor interferes with the assay itself (e.g., by absorbing at 412 nm or reacting with DTNB).
-
Time-Dependency: For irreversible inhibitors, the IC50 value will be time-dependent. It is crucial to report the pre-incubation time when reporting IC50 values for such compounds.
-
Enzyme Concentration: For potent, tight-binding irreversible inhibitors, the IC50 can be close to the enzyme concentration. In such cases, the standard IC50 determination might not be accurate, and more advanced kinetic models are required.[14]
Conclusion
The protocols and theoretical framework presented in this application note provide a robust starting point for the detailed kinetic characterization of this compound as an enzyme inhibitor. By systematically determining its IC50, confirming its mechanism of irreversibility, and calculating its inactivation kinetics, researchers can gain a comprehensive understanding of its inhibitory potential. This knowledge is vital for guiding further drug development efforts and for elucidating the biological effects of this promising compound.
References
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Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]
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Copeland, R. A. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]
-
Enzylogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzylogic. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. [Link]
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MedSchoolCoach. (2023). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
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Microbe Notes. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]
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Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
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Singh, J., & Johnson, K. A. (2016). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Omega, 1(3), 425–434. [Link]
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Georg, G. I., & An, Z. (2014). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 100–101. [Link]
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ChemHelpASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]
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edX. (n.d.). IC50 Determination. edX. [Link]
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Unacademy. (n.d.). Irreversible Inhibition. Unacademy. [Link]
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Wikipedia. (2023). IC50. Wikipedia. [Link]
-
Krišt'álová, Z., & Valentová, J. (2004). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
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Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). Assay Genie. [Link]
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Wikipedia. (2023). Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]
-
Powers, J. C. (1977). Generally accepted mechanism of serine protease inhibition by chloromethylketones. ResearchGate. [Link]
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Edwards, Y. S., & Tolkovsky, A. M. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. PubMed. [Link]
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Söderström, M., et al. (2002). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. PubMed. [Link]
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Middleton, B., & Tubbs, P. K. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. PubMed. [Link]
-
Ljungman, M. (2009). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
-
Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Wikipedia. (2023). Enzyme inhibitor. Wikipedia. [Link]
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Application Notes & Protocols for the Development of Novel Derivatives from 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of novel chemical entities derived from the versatile scaffold, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. The strategic combination of the thiophene and 1,3,4-oxadiazole moieties presents a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The presence of a highly reactive chloromethyl group serves as an ideal anchor for nucleophilic substitution, enabling the systematic development of diverse compound libraries. This document details robust, step-by-step protocols for derivatization, thorough spectroscopic characterization, and initial in vitro screening for anticancer and antimicrobial applications, designed to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Scaffold
The pursuit of novel therapeutic agents frequently leverages heterocyclic scaffolds that are known to interact with biological targets. The this compound core is a prime example of such a strategic starting point.
-
The 1,3,4-Oxadiazole Moiety: This five-membered heterocycle is a bioisostere for esters and amides, enhancing metabolic stability and acting as a hydrogen bond acceptor. Its derivatives are associated with a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
-
The Thiophene Ring: As a key component in numerous FDA-approved drugs, the thiophene ring is a well-established pharmacophore. Its inclusion can modulate lipophilicity and enhance binding interactions with various enzymes and receptors, contributing to diverse bioactivities.[2]
-
The Chloromethyl Reactive Handle: The true synthetic power of this scaffold lies in the 2-(chloromethyl) group. The carbon atom is rendered highly electrophilic by the adjacent electron-withdrawing oxadiazole ring, making it exceptionally susceptible to bimolecular nucleophilic substitution (S_N2) reactions.[5][6] This allows for the straightforward introduction of a wide array of functional groups, serving as the foundation for generating a library of novel derivatives for structure-activity relationship (SAR) studies.
This guide provides the necessary protocols to exploit this reactivity, characterize the resulting products, and perform initial biological assessments.
Caption: Logical relationship between the scaffold's components and their utility.
Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis provides context for its reactivity. A common and efficient method involves a two-step process starting from thiophene-2-carbohydrazide.
-
Acylation: Thiophene-2-carbohydrazide is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dioxane or dichloromethane) to form the N,N'-diacylhydrazine intermediate.
-
Cyclodehydration: The intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the final 1,3,4-oxadiazole ring.[7][8]
Caption: General synthetic route for the core scaffold.
Protocols: Derivatization via Nucleophilic Substitution
The chloromethyl group is the primary site for derivatization. The following protocols detail the synthesis of three distinct classes of derivatives, each chosen for its strategic importance in drug design.
General Considerations:
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents & Solvents: Use anhydrous solvents where specified to prevent unwanted side reactions. Reagents should be of high purity.
-
Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:Ethyl Acetate).
Protocol 1: Synthesis of Amine Derivatives (e.g., 2-(Morpholinomethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole)
Rationale: The introduction of nitrogen-containing heterocycles like morpholine is a common strategy to improve aqueous solubility, introduce hydrogen bonding capabilities, and modulate pharmacological profiles. A mild inorganic base like potassium carbonate is sufficient to act as a proton scavenger without interfering with the reaction.[6][9]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 4.94 mmol), anhydrous acetonitrile (40 mL), and potassium carbonate (1.37 g, 9.88 mmol).
-
Add morpholine (0.52 mL, 5.93 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction by TLC every 2 hours until the starting material is consumed (typically 6-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford the pure product.
Protocol 2: Synthesis of Thiol Derivatives (e.g., 2-((Phenylthio)methyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole)
Rationale: Sulfur-containing moieties can enhance binding affinity and alter metabolic pathways. Thiophenols are excellent nucleophiles for this transformation. Using a base like potassium carbonate ensures the formation of the thiolate anion in situ, which is the active nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.94 mmol) in anhydrous DMF (30 mL).
-
Add potassium carbonate (1.02 g, 7.41 mmol) and thiophenol (0.56 mL, 5.43 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir. A precipitate will form.
-
Collect the solid by vacuum filtration, washing thoroughly with water.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure product. Alternatively, use column chromatography if the product is oily or impurities persist.
Protocol 3: Synthesis of Azide Derivatives (2-(Azidomethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole)
Rationale: The azide group is a uniquely versatile functional handle. It is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the modular construction of complex triazole-containing molecules.[10] Sodium azide is an effective and inexpensive source of the azide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate explosive hydrazoic acid.
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.94 mmol) in anhydrous DMF (30 mL).
-
Add sodium azide (0.48 g, 7.41 mmol) to the solution.
-
Stir the mixture at 50°C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (150 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
| Derivative Class | Nucleophile | Typical Solvent | Base | Expected Yield | Key ¹H NMR Shift (δ ppm) |
| Amine | Morpholine | Acetonitrile | K₂CO₃ | 75-90% | ~3.9 (new -CH₂-N) |
| Thiol | Thiophenol | DMF | K₂CO₃ | 80-95% | ~4.4 (new -CH₂-S) |
| Azide | Sodium Azide | DMF | None | >90% | ~4.6 (new -CH₂-N₃) |
| Table 1: Summary of synthetic protocols and expected outcomes. |
Protocols: Characterization and Validation
Unambiguous structural confirmation is critical. A combination of spectroscopic techniques should be employed to validate the identity and purity of each new derivative.[7][11][12]
Caption: Standard workflow for the spectroscopic characterization of synthesized derivatives.
Expected Spectroscopic Signatures:
-
¹H NMR: The most telling change is the disappearance of the singlet corresponding to the chloromethyl protons (Cl-CH₂) around δ 4.8 ppm and the appearance of a new singlet for the derivatized methylene protons (-CH₂-Nu). The chemical shift of this new peak is indicative of the new substituent (see Table 1). Protons on the thiophene ring typically appear between δ 7.0-8.0 ppm.
-
¹³C NMR: Look for the disappearance of the chloromethyl carbon signal (~45 ppm) and the appearance of a new methylene carbon signal. The carbons of the oxadiazole ring typically appear at ~160-165 ppm.[13]
-
FT-IR: The core scaffold will show characteristic peaks for C=N stretching (~1600 cm⁻¹) and C-O-C stretching (~1050-1250 cm⁻¹) of the oxadiazole ring.[12] For azide derivatives, a sharp, strong peak will appear around 2100 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺ or [M+H]⁺) should match the calculated molecular weight of the target derivative, confirming successful substitution.[14]
Application: Preliminary Biological Screening Protocols
The following protocols provide standardized methods for an initial assessment of the biological activity of the newly synthesized compounds.
Protocol 4: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a rapid, sensitive, and widely used method for high-throughput screening of potential cytotoxic agents.[15][16] This protocol uses the A549 human lung carcinoma cell line as a representative model.[17]
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compounds, Doxorubicin (positive control), DMSO (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of test compounds and doxorubicin in DMSO (e.g., 10 mM). Create serial dilutions in culture media to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the test compounds, positive control, or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 5: In Vitro Antimicrobial Screening (Broth Microdilution Assay)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] This protocol provides a framework for testing against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds, Ciprofloxacin (positive control), DMSO (vehicle control)
-
Sterile 96-well plates
-
Spectrophotometer (600 nm), incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a 2x serial dilution of the test compounds in a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria + ciprofloxacin), a negative control (bacteria + vehicle), and a sterility control (media only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable starting point for the development of novel bioactive molecules. The protocols outlined in this guide provide a robust and validated pathway for synthesizing a diverse library of derivatives through reliable nucleophilic substitution reactions. The subsequent characterization and screening methods form an integrated workflow, enabling researchers to efficiently identify promising hit compounds for further optimization. Future efforts should focus on expanding the library with a wider range of nucleophiles, performing more extensive biological evaluations on active compounds, and initiating SAR studies to build a comprehensive understanding of the molecular features required for potent and selective therapeutic activity.
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PubMed. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure & Dynamics, 43(4), 1723-1755. Retrieved from [Link]
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(n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]
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(2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 15(1), 19. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalspub.com [journalspub.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 18. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 19. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis, particularly the final cyclodehydration step, can present significant challenges, often resulting in suboptimal yields.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you with the causal logic behind experimental choices, enabling you to diagnose issues and rationally improve your reaction outcomes.
Overview of the Synthetic Pathway
The most common and direct route to synthesizing this compound is a two-step process. It begins with the acylation of thiophene-2-carbohydrazide, followed by a cyclodehydration reaction to form the desired 1,3,4-oxadiazole ring. Understanding this workflow is the first step in effective troubleshooting.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is consistently low (<40%). Where should I start my investigation?
Low yield is a common complaint. Before focusing intensely on one part of the reaction, it's crucial to perform a systematic check of all parameters. A low yield is often the result of several small, compounding issues rather than a single major failure.
Here is a logical troubleshooting flow to diagnose the problem:
Expert Insight: The most common oversight is the quality of the reagents and the dryness of the solvents. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Similarly, dehydrating agents like phosphorus oxychloride (POCl₃) can become inactive upon exposure to atmospheric moisture. Always use freshly opened reagents or purify/distill them before use.
Q2: The cyclization step using phosphorus oxychloride (POCl₃) results in a dark, tarry mixture and a very low yield. What is happening?
This is a classic issue when using powerful but aggressive dehydrating agents like POCl₃.[1][2][3] The formation of a tar-like substance indicates decomposition of the starting material or product.
Causality:
-
Excessive Temperature: POCl₃-mediated cyclizations are highly exothermic. If the reaction temperature is not carefully controlled, it can quickly run away, leading to charring and polymerization of the electron-rich thiophene ring.
-
Non-Optimal Stoichiometry: While POCl₃ can serve as both the reagent and the solvent, using a large excess can make the reaction too vigorous and the workup difficult.
-
Prolonged Reaction Time: Heating for too long, even at a seemingly appropriate temperature, can also lead to decomposition.
Recommended Protocol & Optimization:
-
Control the Stoichiometry: Instead of using POCl₃ as the solvent, perform the reaction in a high-boiling inert solvent like toluene. Use a controlled amount of POCl₃ (e.g., 2-5 equivalents).[1]
-
Temperature Management: Add the POCl₃ dropwise to the solution of the intermediate at a low temperature (e.g., 0-10 °C) before slowly heating to reflux. This allows for better control over the exotherm.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (the N'-acylhydrazide intermediate). Once the starting material is consumed, proceed immediately to the workup. Do not heat unnecessarily for extended periods.
-
Careful Workup: The workup is critical. After cooling the reaction mixture, it should be poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. Failure to do this carefully can cause a violent reaction. The mixture is then neutralized with a base (e.g., NaHCO₃ or Na₂CO₃ solution) and the product is extracted.[1]
Q3: What are the best cyclodehydrating agents for this synthesis, and how do they compare?
Choosing the right dehydrating agent is a balance between reactivity, yield, and ease of handling. While POCl₃ is common, several other reagents are frequently used for the synthesis of 1,3,4-oxadiazoles.[4]
| Reagent | Typical Conditions | Reported Yields | Pros | Cons / Common Issues |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in toluene, 2-24h[1] | 40-76%[1] | Inexpensive, powerful, readily available. | Harsh conditions, risk of charring/decomposition, vigorous workup required.[1][2] |
| Thionyl Chloride (SOCl₂) | Reflux, 4-12h[4] | 60-85% | Highly effective, often gives clean conversions. | Corrosive, toxic (releases HCl and SO₂ gas), requires careful handling in a fume hood.[2] |
| Polyphosphoric Acid (PPA) | 120-160 °C, 2-6h[2] | 50-80% | Good for less reactive substrates. | High temperatures needed, very viscous making stirring and workup difficult. |
| Burgess Reagent | Mild conditions (e.g., THF, 60-100 °C), 4-16h[2] | 65-80%[2] | Very mild, high functional group tolerance, clean reactions. | Expensive, must be handled under inert atmosphere. |
Expert Recommendation: For initial trials and scale-up, optimizing the reaction with POCl₃ is often the most cost-effective approach. However, if decomposition is a persistent issue or if your substrate has sensitive functional groups, switching to a milder agent like Burgess reagent is an excellent strategy to improve yield and purity, despite the higher cost.[2]
Q4: How can I be sure my intermediate, N'-(2-chloroacetyl)thiophene-2-carbohydrazide, is pure enough for the cyclization step?
The purity of the diacylhydrazine intermediate is paramount for a successful cyclization. Impurities carried over from the first step will invariably lead to side products and decomposition in the harsh conditions of the second step.
Protocol for Synthesis and Purification of the Intermediate:
-
Reaction: Dissolve thiophene-2-carbohydrazide (1.0 eq) in an anhydrous solvent like Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition: Add chloroacetyl chloride (1.05-1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C. A precipitate (the product and/or hydrochloride salts) will likely form.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Isolation & Purification:
-
Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and HCl byproduct.
-
The solid product can often be isolated by filtration.
-
Wash the solid thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.
-
-
Validation: Dry the purified solid under vacuum and confirm its identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis before proceeding to the cyclization step. The expected molecular formula is C₇H₇ClN₂O₂S.[5][6]
Q5: What is the most effective method for purifying the final product, this compound?
After a successful workup, the crude product will still contain minor impurities. The choice of purification method depends on the nature of these impurities.
-
Recrystallization: This is the preferred method if the product is obtained as a solid of reasonable purity (>85%).
-
Solvent Selection: Good solvent choices include ethanol, methanol, or ethyl acetate/heptane mixtures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: This method is necessary if the crude product is an oil or a mixture containing impurities with similar solubility to the product.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point (e.g., 10% to 50% ethyl acetate in heptane). The exact ratio should be determined by TLC analysis. The product, being moderately polar, should elute at an Rf of approximately 0.3-0.4 for good separation.
-
References
- Vertex AI Search Result. (Date of Access). Synthesis of 1,3,4-Oxadiazoles Conjugated to Thiophene or Furan Rings. [Source URL not available]
- Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Source URL not available]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7823. [Link]
-
ResearchGate. (2007). Synthesis of Some New Benzofuran-Based Thiophene, 1,3-Oxathiole and 1,3,4-Oxa(thia)diazole Derivatives. Heteroatom Chemistry, 18(3), 294-300. [Link]
- Preprints.org. (2024).
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. [Link]
-
ResearchGate. (Date of Access). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. [Link]
-
RSC Publishing. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. [Link]
-
PubMed Central. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. [Link]
-
NIH. (Date of Access). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Source URL not available]
-
Biointerface Research in Applied Chemistry. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration. [Link]
-
MDPI. (Date of Access). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]
-
Cognizure. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. [Link]
- Research Journal of Chemical Sciences. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. [Source URL not available]
-
Digital Commons @ Otterbein. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. [Link]
-
ResearchGate. (Date of Access). Synthesis of substituted 1,3,4-oxadiazole derivatives. [Link]
- Google Patents. (Date of Access). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
-
De Gruyter. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]
-
NIH. (Date of Access). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
PubChem. (Date of Access). This compound. [Link]
- Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Source URL not available]
-
NIH. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
-
Beilstein Journals. (Date of Access). Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. [Link]
-
Beilstein Journals. (Date of Access). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. [Link]
-
MDPI. (Date of Access). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. N'-(2-CHLOROACETYL)THIOPHENE-2-CARBOHYDRAZIDE | 199938-17-5 [amp.chemicalbook.com]
Technical Support Center: Purification of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Welcome to the technical support center for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic intermediate. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter during its synthesis and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid at room temperature. Depending on the purity and crystalline form, it may appear as a white, off-white, or pale yellow crystalline solid[1]. An oily or dark brown appearance in the crude product indicates the presence of significant impurities or residual solvent.
Q2: What are the most common impurities I should expect?
Impurities generally stem from the synthetic route used. The most common synthesis involves the cyclodehydration of an N,N'-diacylhydrazine precursor using reagents like phosphorus oxychloride (POCl₃)[2][3][4]. Key impurities include:
-
Unreacted Starting Materials: Such as thiophene-2-carbohydrazide or 2-chloroacetyl chloride.
-
N,N'-bis(chloroacetyl)hydrazine: A common side product if excess chloroacetyl chloride is used.
-
Hydrolyzed Product: 2-(Hydroxymethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, formed by the hydrolysis of the chloromethyl group. This is a very common issue, especially during aqueous workups or chromatography on non-anhydrous silica gel[5][6].
-
Polymeric/Tarry Materials: Resulting from harsh reaction conditions (e.g., excessive heat with POCl₃).
Q3: My overall yield is very low after purification. What are the most likely causes?
Low yield is a frequent challenge and can be attributed to several factors:
-
Incomplete Reaction: The cyclization reaction may not have gone to completion.
-
Product Instability: Thiophene-containing oxadiazoles can exhibit instability, particularly in aqueous or acidic conditions, leading to degradation[5]. The chloromethyl group is also a reactive site susceptible to nucleophilic attack.
-
Mechanical Losses: Significant material loss can occur during transfers, multiple purification steps (e.g., both recrystallization and chromatography), or if the product adheres strongly to the filtration apparatus.
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. The electron-rich thiophene ring and the oxadiazole moiety can be susceptible to this[6].
Q4: How should I store the purified compound to prevent degradation?
Due to the reactive chloromethyl group and potential sensitivity of the heterocyclic system, proper storage is critical. Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (≤ 4°C). Protect it from moisture and light.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to specific issues encountered during the purification process.
Problem: Crude product is an oil or fails to solidify.
Q: I've removed the solvent after my workup, but I'm left with a dark, viscous oil instead of the expected solid. What should I do?
This is a common issue indicating the presence of impurities that inhibit crystallization.
-
Causality: Residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or oily side-products can act as crystallization inhibitors. The formation of a complex mixture often results in a lower melting point, presenting as an oil.
-
Troubleshooting Steps:
-
High Vacuum Drying: First, ensure all volatile solvents are removed by placing the sample under a high vacuum for several hours, possibly with gentle warming (30-40°C) if the compound is thermally stable.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purified product to crystallize.
-
Proceed to Chromatography: If trituration fails, the most effective solution is purification by column chromatography. The oil can be directly adsorbed onto a small amount of silica gel for dry loading.
-
Problem: Multiple spots on TLC, even after initial purification.
Q: My TLC plate shows multiple spots. How can I identify the problem and choose the right purification strategy?
Multiple spots indicate a mixture of compounds. The relative positions (Rƒ values) and appearance of the spots can guide your troubleshooting.
-
Causality & Identification:
-
Unreacted Starting Material: One spot may correspond to the starting hydrazide (often more polar, lower Rƒ) or other reagents. Co-spotting with authentic starting materials can confirm this.
-
Hydrolysis Product: A new, more polar spot (lower Rƒ) that appears over time or after an aqueous workup is likely the hydroxymethyl analog, 2-(hydroxymethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This occurs due to the reaction of the chloromethyl group with water[6].
-
Degradation Products: Streaking on the TLC plate or the appearance of multiple new spots upon standing suggests the compound is unstable under the current conditions (e.g., on the acidic silica TLC plate).
-
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for tackling a complex crude mixture.
Caption: Troubleshooting Decision Tree for Purification.
Problem: Poor separation during column chromatography.
Q: I'm running a column, but the product is co-eluting with an impurity. How can I improve my separation?
Poor separation is almost always due to a suboptimal choice of mobile phase or stationary phase.
-
Causality: The polarity of the eluent is not sufficient to differentiate between the components of the mixture. For closely related compounds like the target product and its hydrolyzed analog, separation can be challenging.
-
Solutions & Data:
-
Systematic Solvent Screening: The key is to find a solvent system that gives a good separation of Rƒ values on the TLC plate (ΔRƒ ≥ 0.2 is ideal). A good starting point for this compound is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).
Table 1: Recommended Solvent Systems for TLC Screening & Chromatography
Solvent System (v/v) Polarity Typical Application Hexane / Ethyl Acetate (9:1 to 7:3) Low Good for eluting non-polar impurities. Hexane / Ethyl Acetate (1:1) Medium Often a good starting point for the target compound. Hexane / Dichloromethane (1:1) Medium Alternative system if acetate esters are problematic. | Dichloromethane / Methanol (99:1) | High | For eluting highly polar impurities or the hydrolyzed product. |
-
Use Deactivated Silica: If you suspect on-column degradation, prepare neutralized silica gel. Make a slurry of silica gel in your desired eluent, add ~1% triethylamine (v/v), stir for 30 minutes, and then pack the column as usual. This basic modifier can prevent the degradation of acid-sensitive compounds.
-
Consider Alternative Stationary Phases: If separation on silica is still poor, consider using neutral alumina or switching to reverse-phase chromatography (C18 silica) with a polar mobile phase like acetonitrile/water or methanol/water[7].
-
Part 3: Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying the crude product, especially when it is an oil or contains multiple impurities.
-
Workflow Diagram:
Caption: Standard Workflow for Flash Column Chromatography.
-
Step-by-Step Methodology:
-
Solvent System Selection: Based on TLC analysis (see Table 1), choose a solvent system where the target compound has an Rƒ of ~0.3. For example, Hexane:Ethyl Acetate (8:2).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane). Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., Hexane:EtOAc 95:5) to remove non-polar impurities. Gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid under a high vacuum.
-
Protocol 2: Recrystallization
If the crude product is a solid and contains only minor impurities with different solubility profiles, recrystallization is an efficient purification method.
-
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexane[8][9].
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under a high vacuum.
-
References
-
Zabiulla, et al. (2022). Synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles using trifluoromethanesulfonic anhydride. Molecules, 27(9), 2845. [Link]
-
Beilstein Journals. (n.d.). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Retrieved from [Link]
- Pattan, S. R., et al. (2009). Synthesis and evaluation of some new 1,3,4-oxadiazoles bearing various heterocyclic moieties. Research Journal of Pharmacy and Technology, 2(2), 354-358.
-
The Royal Society of Chemistry. (n.d.). Highly luminescent and photoconductive columnar liquid crystals with a thiophene-oxadiazole backbone. Retrieved from [Link]
-
Teleb, M., et al. (2019). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S42. [Link]
-
ResearchGate. (n.d.). Why the oxadiazole of thiophene derivatives are not stable? Retrieved from [Link]
-
Shehzadi, N., et al. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica, 68(3), 265-281. [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved from [Link]
-
Bajeli, P., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2016, 1-13. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. ijper.org [ijper.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Solubility Enhancement for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Document ID: TSG-CMTO-001
Last Updated: January 17, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole during assay development. The inherent chemical properties of many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, often lead to poor aqueous solubility.[1][2] This is a significant hurdle, as achieving a homogenous solution is fundamental for generating accurate and reproducible assay data.[3]
The structure of this compound, featuring two heterocyclic rings (oxadiazole and thiophene), contributes to a planar, relatively nonpolar geometry with a predicted XlogP of 1.6, suggesting limited aqueous solubility.[4] This guide provides a systematic, tiered approach to overcoming these challenges, moving from simple solvent selection to more advanced formulation strategies. Our goal is to empower you to develop a robust protocol for solubilizing this compound for consistent and reliable experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound, this compound, won't dissolve in my aqueous assay buffer. Why is this happening?
A1: The compound's structure, containing an oxadiazole and a thiophene ring, results in a lipophilic or "water-fearing" molecule.[5] Such compounds have low intrinsic aqueous solubility because they cannot effectively form favorable interactions (like hydrogen bonds) with water molecules.[6] This is a common issue for over 40% of new chemical entities in drug discovery pipelines.[] Direct dissolution in aqueous buffers is often not feasible.[8]
Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What's wrong?
A2: This is a classic phenomenon known as "crashing out." While Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for dissolving many organic compounds, its ability to keep the compound in solution diminishes drastically upon dilution into an aqueous medium.[9][10][11] The compound is forced out of the solution as the solvent environment becomes predominantly aqueous and therefore hostile to the lipophilic molecule. The key is to ensure the final concentration of the co-solvent (DMSO) in the assay is sufficient to maintain solubility, without interfering with the assay itself.[8]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly dependent on the specific cell line. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity or off-target effects.[8] However, some robust cell lines may tolerate up to 1%. It is critical to perform a solvent tolerance study for your specific experimental system by running a vehicle control with varying DMSO concentrations to determine the maximum allowable percentage that does not impact cell viability or the assay endpoint.[12]
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Yes, gentle warming (e.g., to 37°C) and sonication are standard and recommended procedures for dissolving compounds in a primary organic solvent like DMSO.[8] These methods provide energy to overcome the crystal lattice forces of the solid compound. However, aggressive or prolonged heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution after these steps to ensure no solid particulates remain.
Part 2: Troubleshooting & Method Development Workflow
This section outlines a tiered strategy for systematically improving the solubility of this compound. We recommend proceeding through the tiers sequentially.
Solubility Enhancement Workflow
The following diagram illustrates the decision-making process for addressing solubility issues.
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. PubChemLite - this compound (C7H5ClN2OS) [pubchemlite.lcsb.uni.lu]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation Reactions Using 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Welcome to the technical support center for the N-alkylation of nitrogen-containing compounds using 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments. We diagnose potential causes and provide actionable solutions based on established chemical principles.
Problem 1: Low to No Product Conversion; Significant Starting Material Unreacted.
You've run the reaction and analysis (TLC, LC-MS) shows predominantly unreacted amine and/or the alkylating agent.
Possible Causes & Step-by-Step Solutions:
-
Inadequate Base Strength or Solubility: The N-alkylation reaction is a classic SN2 type substitution, which generates a hydrohalic acid (HCl) byproduct.[1][2] This acid protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine. If the reaction stalls, your base may be too weak or poorly soluble.[3]
-
Solution A (Base Strength): If you are using a mild inorganic base like potassium carbonate (K₂CO₃) with a weakly nucleophilic amine (e.g., an electron-deficient aniline), it may not be sufficient. Consider switching to a stronger base. Cesium carbonate (Cs₂CO₃) is more effective due to its higher solubility and the "cesium effect." For very challenging substrates, a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base like sodium hydride (NaH) in an appropriate aprotic solvent may be necessary.[4]
-
Solution B (Solubility): Ensure your base is at least partially soluble in the reaction medium. While complete dissolution is not always necessary for inorganic bases, poor solubility can lead to slow, inefficient reactions.[3] Switching to a more polar solvent or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the effectiveness of solid-liquid reactions.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it free to react.[4] If you are using a less polar solvent like toluene or THF and seeing poor results, switch to DMF, DMSO, or acetonitrile (MeCN).[3][4] These solvents will increase the reaction rate. Be aware that DMF and DMSO can be difficult to remove and may decompose at high temperatures, especially in the presence of a base.[5][6]
-
-
Insufficient Thermal Energy: Many N-alkylation reactions require heating to overcome the activation energy barrier.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the heat. A good starting point is 50-80 °C. Monitor the reaction for byproduct formation as you increase the temperature. For particularly unreactive starting materials, temperatures above 100 °C may be required, potentially using a sealed vessel or microwave reactor to exceed the solvent's boiling point.[3][7]
-
-
Reagent Degradation: The alkylating agent, this compound, is an activated alkyl chloride. Like many such reagents, it can be sensitive to moisture or prolonged storage.
-
Solution: Ensure the alkylating agent is pure and has been stored correctly in a cool, dry place. Verify the purity of your amine starting material; impurities can inhibit the reaction. Always use anhydrous solvents, as water can hydrolyze the alkylating agent.
-
Problem 2: Significant Side Product Formation, Especially Over-Alkylation.
Your reaction works, but you obtain a mixture of the desired mono-alkylated product along with di-alkylated species or a quaternary ammonium salt.
Causality: This is a classic challenge in N-alkylation. The mono-alkylated product amine is often more nucleophilic than the starting amine, making it more likely to react with another equivalent of the alkylating agent.[7][8] This leads to a "runaway" reaction.[8]
Mitigation Strategies:
-
Control Stoichiometry: The ratio of reactants is the most powerful tool to control over-alkylation.[7][9]
-
Solution: To favor mono-alkylation, use a significant excess of the amine nucleophile (e.g., 2 to 5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product. Conversely, if the di-alkylated product is desired, an excess of the alkylating agent should be used.[7]
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent all at once creates a high local concentration, promoting multiple alkylations.
-
Solution: Dissolve the this compound in your reaction solvent and add it dropwise to the stirred solution of the amine and base over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the concentration of the electrophile low at all times, favoring the initial, desired reaction.
-
-
Lower the Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable second alkylation.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You may need to accept a longer reaction time in exchange for higher selectivity. Start at room temperature or even 0 °C and only warm if necessary.
-
Problem 3: Reaction is Complete, but Product Purification is Difficult.
You have successfully formed the product, but isolating it in a pure form is challenging due to co-eluting impurities or difficulties during aqueous workup.
Troubleshooting Purification:
-
Chromatography Issues: The product and starting amine may have very similar polarities.
-
Solution A (Solvent System): Systematically screen different solvent systems for flash column chromatography. A common starting point is a hexane/ethyl acetate gradient. If separation is poor, try switching to a dichloromethane/methanol system or adding a small amount of a modifier like triethylamine (~0.1-1%) to the mobile phase to reduce tailing of basic amine compounds on silica gel.
-
Solution B (Alternative Phases): If silica gel fails, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase (C18) silica.
-
-
Aqueous Workup Problems: The product may have some water solubility, leading to loss during extraction, or emulsions may form.
-
Solution A (Acid-Base Extraction): Exploit the basicity of the amine product. After the reaction, perform an extraction with a dilute acid (e.g., 1M HCl). Your N-alkylated product (and any unreacted amine) should move into the aqueous layer as the ammonium salt. The neutral/non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent. This is a highly effective purification technique for amines.
-
Solution B (Breaking Emulsions): If an emulsion forms during extraction, try adding a saturated brine solution (NaCl) or filtering the mixture through a pad of Celite.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this N-alkylation?
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This occurs in a single, concerted step where the carbon-nitrogen bond is formed as the carbon-chlorine bond is broken.[1]
Q2: How do I select the optimal base for my reaction?
The choice of base depends on the pKa of the amine's conjugate acid.
-
For aliphatic amines and electron-rich aromatic amines (pKaH > 5): Mild inorganic bases like K₂CO₃ or Cs₂CO₃ are usually sufficient.[4] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also good choices.
-
For weakly nucleophilic amines like anilines with electron-withdrawing groups (pKaH < 5): A stronger base is often required. Cs₂CO₃ is a good first choice. If that fails, consider potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[4][10] When using very strong bases like NaH, ensure the solvent is anhydrous and compatible (e.g., THF, DMF).
Q3: What is the recommended stoichiometry of reactants?
-
For selective mono-alkylation of primary or secondary amines: Use a 1.5 to 3-fold excess of the amine relative to this compound.
-
For alkylation of tertiary amines to form quaternary salts: Use a slight excess (1.1 to 1.5 equivalents) of the alkylating agent.
-
Base: Typically, 1.5 to 2.0 equivalents of base are used to neutralize the generated HCl and drive the reaction to completion.
Q4: Can I use catalytic methods for this type of transformation?
While this specific reaction with an alkyl chloride is typically stoichiometric, related N-alkylation reactions using less reactive alkylating agents like alcohols can be achieved via "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[10][11] These methods often employ transition metal catalysts (e.g., based on Ru, Ir, Fe, or Pd) and are considered greener alternatives as they produce water as the only byproduct.[11][12][13] However, for a highly reactive electrophile like this compound, a catalyst is generally not required.
Data Summary & Recommended Starting Conditions
The following table provides a general starting point for your optimization experiments.
| Parameter | Recommended Condition | Rationale & Notes |
| Amine:Alkylator Ratio | 1.5 : 1 (for mono-alkylation) | Minimizes over-alkylation.[7][9] |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv) | K₂CO₃ is cost-effective; Cs₂CO₃ is more reactive.[4] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents accelerate SN2 reactions.[4] |
| Concentration | 0.1 - 0.5 M | A good starting range; higher concentrations can speed up the reaction but may increase side products. |
| Temperature | 25 °C to 80 °C | Start at room temperature and heat as needed. Monitor for decomposition at higher temperatures.[7] |
| Reaction Time | 2 - 24 hours | Monitor progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
General Protocol for N-Alkylation
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.5 mmol, 1.5 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile, 10 mL) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (2-3 mL). Add this solution dropwise to the stirring amine/base mixture at room temperature.
-
Reaction: Stir the reaction at the desired temperature (e.g., start at 25 °C, heat to 60 °C if no reaction occurs). Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any insoluble base and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in an organic solvent (e.g., Ethyl Acetate) and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Visualizations
Reaction Mechanism and Troubleshooting
Caption: Troubleshooting workflow for low conversion.
Caption: Interdependence of key reaction parameters.
References
-
Alkylation of Amines. (n.d.). LibreTexts Chemistry. Retrieved January 17, 2026, from [Link]
-
Amine alkylation. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved January 17, 2026, from [Link]
-
OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved January 17, 2026, from [Link]
-
Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. Retrieved January 17, 2026, from [Link]
-
Das, K., et al. (2019). N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Akkoç, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved January 17, 2026, from [Link]
-
Garani, R., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved January 17, 2026, from [Link]
-
Xia, C., et al. (2014). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reddit user discussion on N-Alkylation. (2021, March 17). r/Chempros. Retrieved January 17, 2026, from [Link]
-
Reddit user discussion on N-Alkylation gone wrong. (2016, February 1). r/chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction outcomes, ensure the integrity of your results, and troubleshoot effectively.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the acylation of thiophene-2-carbohydrazide with chloroacetyl chloride to form the key intermediate, N'-(2-chloroacetyl)thiophene-2-carbohydrazide. The second step is a dehydrative cyclization of this intermediate, commonly using a reagent such as phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole ring.[1][2] While this pathway is robust, a lack of control over reaction parameters can lead to several side reactions, impacting yield and purity.
Caption: Intended two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
General Issue: Low Yield and Complex Crude Product Mixture
Question: My final reaction yield is significantly lower than expected, and the TLC/LC-MS analysis of the crude product shows multiple spots/peaks. What are the likely causes?
Answer: This is a common issue stemming from incomplete reactions or the prevalence of side reactions. The primary culprits are often related to reagent quality, reaction conditions, and the presence of moisture.
-
Incomplete Acylation (Step 1): If the initial acylation is not complete, you will carry unreacted thiophene-2-carbohydrazide into the cyclization step, where it will not react and will complicate purification.
-
Incomplete Cyclization (Step 2): The most common reason for low yield is the failure of the N'-(2-chloroacetyl)thiophene-2-carbohydrazide intermediate to fully cyclize. This can be due to an insufficient amount or poor quality of the cyclizing agent, or non-optimal time and temperature.[3]
-
Formation of Side Products: Several side reactions can compete with the main pathway, consuming your starting materials and generating impurities. These are detailed in the FAQs below.
FAQ 1: My analysis shows a significant amount of uncyclized intermediate. How do I improve the cyclization step?
Answer: The presence of the N'-(2-chloroacetyl)thiophene-2-carbohydrazide intermediate is a clear indication that the dehydrative cyclization is inefficient.
Causality & Prevention:
-
Dehydrating Agent Stoichiometry: Phosphorus oxychloride (POCl₃) is consumed during the reaction. Ensure you are using a sufficient molar excess (typically 3-5 equivalents) to drive the reaction to completion.
-
Temperature Control: These cyclizations often require heating. A reaction temperature that is too low will result in a sluggish conversion rate. We recommend a temperature range of 80-110 °C when using POCl₃, depending on the solvent. Monitor the reaction's progress via TLC until the intermediate spot disappears.
-
Anhydrous Conditions: POCl₃ and other dehydrating agents react violently with water. The presence of moisture will quench the reagent and halt the cyclization. Ensure all glassware is oven-dried and that anhydrous solvents are used.
Caption: Troubleshooting the incomplete cyclization.
FAQ 2: My mass spectrometry data indicates a product with a mass corresponding to a dimer of my target molecule. Why is this happening?
Answer: This side product arises from the high reactivity of the chloromethyl group on your final product. This group is an excellent electrophile, and under certain conditions, it can be attacked by a nucleophile. In this case, the nucleophile is another molecule of the product, likely via one of the nitrogen atoms of the oxadiazole ring.
Causality & Prevention:
-
Basic Conditions: The presence of a base (e.g., residual triethylamine from a previous step, or during a basic workup) can deprotonate the N-H tautomer of another oxadiazole molecule, creating a potent nucleophile that attacks the chloromethyl group, leading to dimerization.
-
Prolonged Heating: Excessive heating of the final product during purification or solvent removal can also promote this intermolecular reaction.
Recommended Actions:
-
Neutral Workup: After the reaction is complete, quench the reaction mixture carefully with ice-water and perform an extraction under neutral pH conditions.
-
Avoid High Temperatures: Use a rotary evaporator at a moderate temperature (<40 °C) to remove the solvent.
-
Prompt Purification: Purify the crude product via column chromatography or recrystallization soon after synthesis to minimize the time it spends in a concentrated state where dimerization is more likely.
Sources
Technical Support Center: Storage and Stability of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Introduction
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a decrease in the purity of my 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole sample over time. What are the likely causes of degradation?
A1: The degradation of this compound is primarily attributed to three key instabilities stemming from its molecular structure. Understanding these potential degradation pathways is the first step in preventing them.
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group is the most reactive site on the molecule. It is susceptible to nucleophilic attack by water (hydrolysis), even from atmospheric moisture.[1][2] This reaction converts the chloromethyl group (-CH₂Cl) into a hydroxymethyl group (-CH₂OH), forming 2-(hydroxymethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole as the primary degradation product. This is a common issue with aromatic chloromethyl compounds.[1]
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal catalysts.[3][4][5] This can lead to the formation of thiophene S-oxides or sulfones, which may further react or dimerize.[4][6] While thiophene is relatively stable, long-term exposure to an oxidizing environment can compromise sample integrity.[4][7]
-
Photodegradation: Many heterocyclic and aromatic compounds are light-sensitive.[2][8][9] Exposure to UV or even ambient laboratory light over extended periods can provide the energy needed to initiate degradation reactions, including oxidation of the thiophene ring or reactions involving the chloromethyl group.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for the target compound.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: Based on the compound's chemical properties, a multi-faceted approach to storage is required. The goal is to mitigate exposure to moisture, oxygen, light, and heat.[8][10][11][12]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[2][9][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing oxidation and hydrolysis.[2][7] |
| Light | Amber Vial / Darkness | Protects the compound from light-induced degradation.[2][8][9] |
| Container | Tightly Sealed Vial with Secure Cap | Prevents ingress of atmospheric moisture and oxygen. A cap with a PTFE or Teflon liner is recommended.[10][14] |
| Location | Dry, Dedicated Storage Area | Should be stored away from acids, bases, and oxidizing agents to prevent accidental contact and reaction.[8][10][11] |
Pro-Tip: When removing the compound from cold storage, always allow the vial to warm to room temperature before opening.[2] This prevents atmospheric water from condensing on the cold solid, which would introduce moisture and accelerate hydrolysis.[2]
Q3: I suspect my sample has degraded. How can I check its purity?
A3: A multi-analytical approach is recommended to assess the purity of your sample and identify potential degradation products.
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
This is a quick and effective first-pass analysis.
-
Preparation: Dissolve a small amount of your stored compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1-2 mg/mL.
-
Spotting: Spot the solution onto a silica gel TLC plate. For comparison, it is highly beneficial to spot a reference sample of known purity if available.
-
Elution: Develop the plate using a mobile phase system that gives good separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust polarity as needed.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The parent compound and potential degradation products will appear as distinct spots.
-
Interpretation:
-
Single Spot: A single spot matching the Rf of the reference standard indicates high purity.
-
Multiple Spots: The presence of additional spots, particularly a more polar spot (lower Rf) corresponding to the hydroxymethyl hydrolysis product, indicates degradation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For a precise quantitative assessment, HPLC is the preferred method.[15]
-
Sample Preparation: Prepare a dilute solution of your compound in the mobile phase or a compatible solvent.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.
-
Detection: Use a UV detector set to the λmax of the compound (typically determined by a UV-Vis scan).
-
Analysis: The appearance of new peaks, particularly earlier-eluting (more polar) peaks, signifies degradation products. The relative peak area can be used to quantify the extent of degradation.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is invaluable for confirming the identity of degradation products.[15][16]
-
Sample Prep: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Spectral Changes to Look For:
-
Hydrolysis: The characteristic singlet of the chloromethyl protons (-CH₂Cl) will decrease in intensity. A new singlet corresponding to the hydroxymethyl protons (-CH₂OH) will appear, typically at a different chemical shift. A broad singlet for the hydroxyl proton (-OH) may also be observed.
-
Oxidation: Changes in the chemical shifts of the thiophene protons can indicate oxidation of the sulfur atom.
-
The workflow for assessing compound stability is summarized below.
Sources
- 1. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 9. Characteristics and Application Research of Mitochondrial Fluorescent Probe Mito-Tracker Red (167095-09-2) - Oreate AI Blog [oreateai.com]
- 10. towson.edu [towson.edu]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. labmanageracademy.com [labmanageracademy.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct pathway for the synthesis of this compound is the cyclodehydration of a 1,2-diacylhydrazine intermediate. Specifically, this involves the reaction of thiophene-2-carbohydrazide with chloroacetyl chloride to form N'-(2-chloroacetyl)thiophene-2-carbohydrazide, which is then cyclized using a dehydrating agent.[1][2]
Q2: What are the essential starting materials for this synthesis?
A2: The key starting materials are thiophene-2-carboxylic acid (or its methyl ester) and hydrazine for the preparation of thiophene-2-carbohydrazide, and chloroacetyl chloride for the subsequent acylation and cyclization.[3][4]
Q3: Are there any significant safety precautions I should be aware of?
A3: Yes. Chloroacetyl chloride is highly corrosive and lachrymatory and should be handled with extreme care in a well-ventilated fume hood. Dehydrating agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are also hazardous and release toxic fumes upon contact with moisture. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Issue 1: Low Yield or No Formation of Thiophene-2-carbohydrazide
Q: I am attempting to synthesize thiophene-2-carbohydrazide from methyl thiophene-2-carboxylate and hydrazine hydrate, but I am getting a low yield. What could be the issue?
A: Low yields in this step can often be attributed to incomplete reaction or suboptimal reaction conditions. Here are a few troubleshooting steps:
-
Hydrazine Quality: Ensure that the hydrazine hydrate is of high purity and has not been exposed to air for extended periods, as it can degrade.
-
Reaction Time and Temperature: The hydrazinolysis of esters can be slow. Refluxing the reaction mixture is a common practice to drive the reaction to completion. A microwave-assisted method has also been reported to significantly reduce reaction time and improve yield.[4]
-
Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is often used. The alcohol helps to solubilize the ester, while the water is a suitable solvent for hydrazine hydrate.[4]
-
Alternative Starting Material: If ester hydrazinolysis proves problematic, you can activate the thiophene-2-carboxylic acid directly using a coupling agent like dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt), followed by reaction with hydrazine. This method can offer excellent yields under mild conditions.[3]
Issue 2: Difficulty in the Cyclodehydration Step
Q: I have successfully synthesized N'-(2-chloroacetyl)thiophene-2-carbohydrazide, but the cyclization to the oxadiazole is proving difficult. What are the common pitfalls and how can I overcome them?
A: The cyclodehydration step is often the most challenging part of the synthesis. The choice of dehydrating agent and the reaction conditions are critical.
-
Harsh Dehydrating Agents: Traditional dehydrating agents like phosphorus oxychloride (POCl₃) and concentrated sulfuric acid can be effective but often require high temperatures, which can lead to charring and the formation of side products, thereby reducing the yield and purity of the desired oxadiazole.
-
Alternative Dehydrating Agents: A variety of milder and more efficient dehydrating agents have been developed. Consider using one of the following:
-
Burgess Reagent: This reagent is known for its mildness and can effect cyclodehydration under neutral conditions, often leading to cleaner reactions and higher yields.[1]
-
XtalFluor-E ([Et₂NSF₂]BF₄): This is another modern dehydrating agent that has been successfully used for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines.[5][6]
-
Sulfuryl Fluoride (SO₂F₂): This reagent offers a metal-free and milder alternative for dehydrative cyclization.[7]
-
Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): This combination can also be used for the cyclodehydration of diacylhydrazines.[8]
-
The choice of solvent is also crucial, with dioxane, tetrahydrofuran (THF), and acetonitrile being common options depending on the chosen reagent.[1]
Issue 3: Formation of Side Products
Q: I am observing significant side product formation during the synthesis. What are the likely side reactions and how can I minimize them?
A: Side product formation is a common issue, especially with harsh reagents.
-
Over-acylation of Hydrazine: When preparing the diacylhydrazine intermediate, it is possible to get over-acylation of the hydrazine. This can be minimized by controlling the stoichiometry of the reagents and using a suitable base to scavenge the HCl byproduct.
-
Decomposition of the Product: The chloromethyl group can be reactive under certain conditions. Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition or side reactions. It is advisable to use milder reaction conditions and purify the product promptly.
-
Incomplete Cyclization: If the cyclization is not complete, you will have a mixture of the starting diacylhydrazine and the oxadiazole product, complicating purification. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the reaction goes to completion.
Alternative Synthetic Pathways
While the cyclodehydration of N'-(2-chloroacetyl)thiophene-2-carbohydrazide is the most direct route, other strategies for the formation of 2,5-disubstituted-1,3,4-oxadiazoles exist and can be adapted for this specific target molecule.
Oxidative Cyclization of Acylhydrazones
An alternative approach involves the oxidative cyclization of an acylhydrazone. This would involve the initial condensation of thiophene-2-carbohydrazide with an appropriate aldehyde, followed by oxidation. For the synthesis of a 2-(chloromethyl) substituted oxadiazole, this route is less direct but may be advantageous if the diacylhydrazine intermediate is unstable. A mild oxidant like Chloramine-T has been used for the synthesis of similar thiophene-containing oxadiazoles.[9]
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-carbohydrazide
-
Materials: Methyl thiophene-2-carboxylate, hydrazine monohydrate, methanol, water.
-
Procedure:
-
Dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in a 40 ml mixture of water and methanol in a 250 ml round-bottom flask.[4]
-
Add a few boiling chips to the flask.
-
Set up a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting ester.
-
After cooling the reaction mixture in an ice bath, the resulting white precipitate is collected by filtration.
-
The solid is washed with cold water and dried to afford thiophene-2-carbohydrazide.
-
Protocol 2: Synthesis of this compound via Cyclodehydration
-
Step A: Synthesis of N'-(2-chloroacetyl)thiophene-2-carbohydrazide
-
Dissolve thiophene-2-carbohydrazide (1.0 mmol) in a suitable aprotic solvent like THF or dioxane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 mmol) to the cooled solution. A base such as pyridine or triethylamine can be added to neutralize the HCl formed during the reaction.[1]
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
The reaction mixture can then be worked up by adding water and extracting the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the diacylhydrazine intermediate.
-
-
Step B: Cyclodehydration to this compound
-
Method 1 (Using POCl₃):
-
To the crude N'-(2-chloroacetyl)thiophene-2-carbohydrazide (1.0 mmol), add phosphorus oxychloride (POCl₃, 5-10 equivalents) carefully.
-
Heat the mixture at reflux for 2-4 hours.
-
After completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed with water until neutral, and then purified by recrystallization or column chromatography.
-
-
Method 2 (Using Burgess Reagent):
-
Dissolve N'-(2-chloroacetyl)thiophene-2-carbohydrazide (1.0 mmol) in an anhydrous solvent like dioxane.[1]
-
Add Burgess reagent (1.5 equivalents) to the solution.
-
Heat the reaction mixture at 100 °C for 16-24 hours, monitoring the progress by TLC.[1]
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
-
Data Summary
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| POCl₃ | Neat | Reflux | 2-4 | Moderate | [10] |
| P₂O₅ | Dioxane | 100 | 24 | Moderate | [1] |
| Burgess Reagent | Dioxane | 100 | 16 | Good | [1] |
| XtalFluor-E | Dichloromethane | RT | 1-2 | Good | [5] |
| SO₂F₂ | Acetonitrile | 80 | 12 | High | [7] |
Visualizations
Synthetic Pathway Diagram
Caption: Primary synthetic route to the target oxadiazole.
Alternative Cyclodehydration Reagents
Caption: Comparison of cyclodehydration reagents.
References
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]
-
El-Helw, E. A. E., Alzahrani, A. Y. A., & Ramadan, S. K. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds, 1-16. [Link]
-
Lelyukh, M., Demchuk, I., Harkov, S., Chaban, T., Drapak, I., Chaban, I., Shelepeten, L., & Matiychuk, V. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization. Biointerface Research in Applied Chemistry, 10(2), 5960-5973. [Link]
-
ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]
-
Pouliot, M.-F., Angers, L., Hamel, J.-D., & Paquin, J.-F. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 10(45), 9035-9039. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Retrieved from [Link]
-
Li, J., Liu, L., & Wen, J. (2020). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. The Journal of Organic Chemistry, 85(24), 16297-16305. [Link]
-
El-Helw, E. A. E., Alzahrani, A. Y. A., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Figshare. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. Retrieved from [Link]
-
Gaonkar, S. L., & Rai, K. M. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]
-
Al-Warhi, T., Al-Harbi, S., Al-Zahrani, A., Al-Ghamdi, M., & Al-Ansary, G. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 28(14), 5369. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Szalóki, G., Pápai, G., Tóth, G., & Mándity, I. M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7780. [Link]
-
Sonar, J. P., & Chavan, A. A. (2018). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4259. [Link]
-
Sharma, P., Majee, C., & Sharma, V. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S42. [Link]
-
Al-Ghorbani, M., Kumar, S. H. S., Aouad, M. R., Anouar, E. H., & Khan, M. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of King Saud University - Science, 33(5), 101469. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Chloromethyl-5-aryl-, 2-Chloromethyl-5-(5-methyl-2-furyl)-, and 2-Chloromethyl-5-(1,5-dimethyl-2-pyrrolyl)-1,3,4-oxadiazoles from Tetrazole Derivatives. Retrieved from [Link]
-
Vasin, V. A., Razin, V. N., & Mironov, M. A. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 283-289. [Link]
-
ResearchGate. (n.d.). reaction of Schiff's bases with chloroacetyl chloride. Retrieved from [Link]
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Technical Support Center: Managing Poor Reproducibility in Bioassays with 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Welcome to the technical support center for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reproducibility challenges when working with this compound. Due to its specific chemical structure, this molecule presents unique challenges in bioassay development that require careful consideration. This guide provides in-depth, mechanistically-grounded solutions to common problems.
Understanding the Molecule: A Proactive Approach to Troubleshooting
At the heart of effective troubleshooting is a fundamental understanding of the compound's chemical nature. The structure of this compound contains a key liability: the chloromethyl group (-CH₂Cl) . This group is an electrophilic center, making the molecule a potential alkylating agent. This inherent reactivity is a primary driver of many of the assay interference and reproducibility issues that researchers may encounter.[1][2]
The molecule's backbone, consisting of a 1,3,4-oxadiazole and a thiophene ring, contributes to its overall properties, including stability and solubility.[3][4][5][6][7][8] While the thiophene ring is generally stable, it can be susceptible to metabolism-dependent bioactivation in certain biological systems.[9]
This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental problems. Each answer provides a causal explanation and a step-by-step protocol for diagnosis and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My IC₅₀ values are inconsistent across experiments, often varying by an order of magnitude. What could be the cause?
Likely Cause: This is a classic sign of a reactive compound interfering with the assay.[1][10][11] The chloromethyl group on your compound is an electrophile that can covalently modify proteins in your assay, including the target enzyme or other proteins in the matrix (e.g., BSA, cellular proteins).[12][13][14] This covalent modification is often time-dependent and can be influenced by minor variations in incubation time, temperature, or the concentration of nucleophilic species in your assay buffer, leading to significant variability.[1][11]
Troubleshooting and Validation Protocol:
-
Assess Time-Dependency: Run your assay with varying pre-incubation times of the compound with the protein target before initiating the reaction. If the IC₅₀ value decreases with longer pre-incubation times, it strongly suggests time-dependent covalent inhibition.
-
Competition with a Nucleophile: Perform the assay in the presence and absence of a high concentration (e.g., 1-5 mM) of a strong, non-interfering nucleophile like Dithiothreitol (DTT) or Glutathione (GSH).[1] A significant rightward shift (increase) in the IC₅₀ value in the presence of the competing nucleophile indicates that your compound's activity is likely due to its electrophilic reactivity.[1]
-
"Jump" Dilution Experiment: To confirm irreversible or slowly reversible binding, incubate the target protein with a high concentration of your compound (e.g., 10x IC₅₀) for a set period. Then, dilute the mixture 100-fold into an assay medium. If the inhibition persists despite the dilution, this is strong evidence of covalent modification.
-
LC-MS/MS Analysis of Target Protein: For a definitive answer, incubate the target protein with your compound and analyze the protein digest by mass spectrometry. Look for an adducted peptide where the mass has increased by the molecular weight of your compound minus HCl (C₇H₄N₂OS, MW = 164.00 g/mol ).
FAQ 2: I'm observing a loss of compound activity when I prepare my stock solutions in DMSO and store them, or when I make aqueous dilutions in my assay buffer.
Likely Cause: The chloromethyl group is susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophiles present in your solutions. While generally stable in anhydrous DMSO, trace amounts of water can lead to slow degradation over time. In aqueous buffers, especially those with pH > 7, the rate of hydrolysis can be significant, leading to a decrease in the concentration of the active compound.
Troubleshooting and Validation Protocol:
-
Fresh Stock Preparation: Always prepare fresh stock solutions in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles.
-
Stability Assessment by HPLC/LC-MS:
-
Prepare a solution of your compound in your final assay buffer.
-
Inject aliquots onto an HPLC or LC-MS system at different time points (e.g., 0, 1, 2, 4, 8 hours) while incubating at the assay temperature.
-
Monitor for the appearance of a new peak corresponding to the hydrolyzed product (the alcohol derivative) and a decrease in the area of the parent compound peak.
-
-
Solvent and Buffer Optimization: If instability is confirmed, consider using a less nucleophilic solvent for stock solutions (e.g., anhydrous acetonitrile) and prepare aqueous dilutions immediately before use. If possible, run the assay at a slightly acidic pH to reduce the rate of hydrolysis.
FAQ 3: The compound shows potent activity in my primary biochemical assay, but this activity does not translate to my cell-based assay.
Likely Cause: There are several potential reasons for this discrepancy, many of which are linked to the compound's reactive nature.
-
Non-specific Reactivity in a "Clean" System: The high potency in the biochemical assay might be an artifact of the compound reacting with a highly accessible nucleophilic residue (like cysteine) on the purified protein.[1][12] This interaction may not be relevant in a cellular context.
-
Cellular Detoxification: Cells have robust mechanisms to handle electrophiles, primarily through conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[11] The high intracellular concentration of GSH can effectively scavenge your compound before it reaches its intended target.
-
Poor Membrane Permeability: Despite its predicted XlogP, the compound's overall physicochemical properties may not be conducive to passive diffusion across the cell membrane.
-
Instability in Cell Culture Media: The complex composition of cell culture media (containing amino acids, vitamins, etc.) can provide numerous nucleophiles that can react with and inactivate your compound.
Troubleshooting and Validation Protocol:
-
Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a target-specific reporter assay to confirm that the compound is engaging its intended target within the cell.
-
Assess Cellular Stability: Incubate the compound in cell culture media (with and without cells) and analyze its concentration over time using LC-MS. This will differentiate between chemical instability in the media and cell-mediated metabolism/degradation.
-
Modulate Intracellular GSH: To test the role of glutathione detoxification, pre-treat cells with a GSH synthesis inhibitor like buthionine sulfoximine (BSO) before adding your compound. An increase in potency after BSO treatment would suggest that GSH conjugation is a major factor in the lack of cellular activity.
-
Permeability Assays: Use standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's passive permeability.
Data Summaries and Visualizations
Table 1: Predicted Physicochemical Properties and Potential Liabilities
| Property | Predicted Value/Nature | Implication for Bioassays |
| Molecular Formula | C₇H₅ClN₂OS[15][16] | - |
| Molecular Weight | 200.65 g/mol [15] | Good for "Rule of 5" compliance. |
| XlogP (Predicted) | 1.6 - 1.9[15][16] | Suggests moderate lipophilicity, but solubility may still be an issue. |
| Key Structural Alert | Chloromethyl group | High risk of being a Pan-Assay Interference Compound (PAINS). [1][17] Potential for covalent modification of proteins, leading to false positives and assay artifacts.[10][11] |
| Solubility | Predicted to be low in aqueous media.[3][6][18] | May require organic co-solvents (e.g., DMSO) for stock solutions. Risk of precipitation in aqueous assay buffers. |
| Stability | Susceptible to nucleophilic attack (e.g., hydrolysis). | Potential for degradation in stock solutions and aqueous buffers, leading to loss of activity over time. |
Diagram 1: Potential Mechanism of Assay Interference
This diagram illustrates the likely mechanism of covalent modification of a biological target by this compound. A nucleophilic residue on a protein, such as the thiol group of a cysteine, can attack the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction, resulting in a stable, covalent bond and the displacement of a chloride ion. This modification can alter the protein's function, leading to apparent inhibition.[14][19]
Diagram 2: Troubleshooting Workflow for Inconsistent Bioassay Results
This workflow provides a logical sequence of experiments to diagnose the root cause of poor reproducibility when working with a potentially reactive compound.
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Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 477-494. Available from: [Link]
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Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(45), 15066-15072. Available from: [Link]
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Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 135-151. Available from: [Link]
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Valadbeigi, Y., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(11), 2245-2258. Available from: [Link]
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Available from: [Link]
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Zhang, X., et al. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 396-398, 1145-1148. Available from: [Link]
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Gothwal, A., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy, 47(5), 681-703. Available from: [Link]
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Sharma, P., & Kumar, A. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C). Available from: [Link]
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Warren, G. L., et al. (2012). Oxadiazole isomers: All bioisosteres are not created equal. Journal of Medicinal Chemistry, 55(15), 6635-6648. Available from: [Link]
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Gertsch, J. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 58(15), 5857-5871. Available from: [Link]
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Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available from: [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available from: [Link]
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Klimek-Turek, A., et al. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), e1900386. Available from: [Link]
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Tamura, T., & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(3), 1131-1145. Available from: [Link]
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El-Sayed, W. A., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(23), 7175. Available from: [Link]
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Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Available from: [Link]
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Singh, K., et al. (2019). Syntheses, Characterization and Biological Evaluation of a Series of 2-Phenylamino-5-(2-Chlorophenyl)-1,3,4-Oxadiazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 75-83. Available from: [Link]
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Gloc, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2406. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole and Its Analogs in Drug Discovery
A Comprehensive Guide for Researchers in Medicinal Chemistry
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make it a privileged structure in drug design.[1][2] This guide provides a detailed comparative study of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole , a promising candidate for further investigation, and its structurally similar compounds. We will delve into its synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in their quest for more effective pharmaceuticals.
The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This arrangement confers upon the molecule a high degree of aromaticity and stability. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The versatility of the 1,3,4-oxadiazole nucleus allows for the introduction of various substituents at the 2 and 5 positions, enabling the fine-tuning of its biological profile.
Synthesis of this compound and Analogs
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically follows a well-established synthetic pathway involving the cyclization of an acylhydrazide intermediate. The following protocol outlines a general and adaptable method for the synthesis of the title compound and its analogs.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol is a generalized procedure based on established methods for the synthesis of similar compounds.[5][6]
Step 1: Synthesis of Thiophene-2-carbohydrazide
-
To a solution of methyl thiophene-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, thiophene-2-carbohydrazide, is washed with cold diethyl ether and dried.
Step 2: Synthesis of N'-(chloroacetyl)thiophene-2-carbohydrazide
-
Dissolve thiophene-2-carbohydrazide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization.
Step 3: Cyclization to form this compound
-
To the N'-(chloroacetyl)thiophene-2-carbohydrazide (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent.[7]
-
Reflux the mixture for 3-5 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The precipitate formed is filtered, washed with a sodium bicarbonate solution and then with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
This protocol can be adapted for the synthesis of various analogs by substituting the starting materials (e.g., using different acyl chlorides in Step 2 or different aromatic hydrazides in Step 1).
Figure 1: General synthetic workflow for this compound.
Comparative Biological Activity
The biological potential of this compound and its analogs has been explored primarily in the realms of antimicrobial and anticancer activities. The following sections present a comparative analysis based on available experimental data.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in the design of antimicrobial agents.[4][8] The introduction of a thiophene ring and a reactive chloromethyl group is anticipated to modulate this activity.
Comparative Data:
While a direct head-to-head comparison of the title compound with a comprehensive set of analogs is not available in a single study, we can synthesize a comparative view from multiple sources. The following table summarizes the antimicrobial activity of various 2,5-disubstituted-1,3,4-oxadiazoles to infer the potential of our target compound.
| Compound ID | R1 | R2 | Target Organism | Activity (MIC in µg/mL) | Reference |
| Target Compound | -CH₂Cl | 2-Thienyl | S. aureus, E. coli | Data not available | - |
| Analog 1 | -Aryl | 2-Thienyl | S. aureus | 12.5 - 50 | [9] |
| Analog 2 | -CH₂-Aryl | 2-Thienyl | P. aeruginosa | >100 | [8] |
| Analog 3 | -CH₂Cl | Aryl | Various bacteria | 8 - 64 | [10] |
| Analog 4 | -Aryl | 5-Bromo-2-thienyl | Various bacteria | Not specified | [6] |
Discussion:
The data suggests that the nature of the substituents at both the 2 and 5 positions of the oxadiazole ring significantly influences antimicrobial activity. The presence of a thiophene moiety (Analog 1) confers moderate to good activity against Gram-positive bacteria. The chloromethyl group (Analog 3) is also associated with antibacterial properties. Therefore, it is hypothesized that the combination of both the 2-thienyl and chloromethyl groups in the target compound could lead to potent antimicrobial activity. The reactive nature of the chloromethyl group may allow for covalent interactions with biological nucleophiles within the microbial cell, potentially enhancing its efficacy.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to obtain a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for the Broth Microdilution Antimicrobial Assay.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a prominent feature in many anticancer agents, often acting through mechanisms such as enzyme inhibition or apoptosis induction.[2][11][12] The incorporation of a thiophene ring, another heterocycle known for its presence in anticancer compounds, makes this class of molecules particularly interesting for oncological research.[7]
Comparative Data:
Several studies have reported the cytotoxic effects of thiophene-containing 1,3,4-oxadiazoles against various cancer cell lines.
| Compound ID | R1 | R2 | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Target Compound | -CH₂Cl | 2-Thienyl | Various | Data not available | - |
| Analog 5 | 4'-fluorobiphenyl-3-yl | 5-phenyl-2-thienyl | Caco-2 | 5.3 | [1] |
| Analog 6 | 4-methoxyphenyl | 5-phenyl-2-thienyl | HepG2 | 28.4 | [13] |
| Analog 7 | Aryl | 2-Thienyl | MCF-7, HCT116 | 6.55 - 17.75 | [7] |
| Analog 8 | Substituted Phenyl | 5-(Thiophen-2-yl) | HepG-2, A-549 | 4.37 - >50 | [14] |
Discussion:
The data highlights that thiophene-bearing 1,3,4-oxadiazoles exhibit a wide range of cytotoxic activities, with some analogs showing potency in the low micromolar range. The substituents on the aryl ring attached to the thiophene (Analogs 5 and 6) and at the 2-position of the oxadiazole (Analog 7) play a crucial role in determining the anticancer efficacy. The presence of the reactive chloromethyl group in the target compound could potentially enhance its cytotoxicity by alkylating crucial biomolecules within cancer cells, such as DNA or enzymes, leading to apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR trends can be identified for 2-substituted-5-(thiophen-2-yl)-1,3,4-oxadiazoles:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the oxadiazole ring is critical for biological activity. Small, reactive groups like the chloromethyl group are expected to enhance activity through potential covalent interactions.
-
Substitution on the Thiophene Ring: Modifications to the thiophene ring, such as the introduction of a phenyl group at the 5-position, can significantly impact cytotoxicity.[1][13] Halogenation of the thiophene ring has also been shown to influence activity in related heterocyclic systems.[11]
-
Aryl Substituents: When an aryl group is present at the 2-position, its substitution pattern plays a vital role. Electron-donating or withdrawing groups on this aryl ring can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.
Conclusion and Future Directions
This compound represents a molecule of significant interest for further investigation in the fields of antimicrobial and anticancer drug discovery. The combination of the biologically active 1,3,4-oxadiazole core, the thiophene moiety, and the reactive chloromethyl group provides a strong rationale for its potential efficacy.
Future research should focus on the synthesis of a focused library of analogs to systematically explore the structure-activity relationships. This would involve modifications at the 2-position of the oxadiazole (e.g., replacing chlorine with other halogens or different functional groups) and substitutions on the thiophene ring. Direct comparative biological evaluations of these compounds using standardized protocols will be crucial to identify lead candidates with improved potency and selectivity.
This guide provides a foundational framework for researchers to embark on the exploration of this promising class of compounds. The detailed protocols and comparative analysis herein are intended to facilitate and accelerate the discovery of novel and effective therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific derivative, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, a molecule that combines the therapeutic potential of the oxadiazole core with the unique electronic and steric properties of a thiophene ring and a reactive chloromethyl group. This document will serve as a comparative guide, exploring the known and predicted bioactivities of this compound, comparing it with structural analogs and alternative heterocyclic systems, and providing detailed experimental protocols for its evaluation.
The Core Moiety: Unpacking this compound
The subject of our analysis, this compound, is a hybrid molecule designed to leverage the biological activities of its constituent parts. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and its ability to act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties.[3] The thiophene ring, a bioisostere of a phenyl ring, contributes to the molecule's aromaticity and can engage in various interactions with biological targets.[4] The 2-(chloromethyl) group introduces a reactive electrophilic site, which can potentially form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.
The synthesis of the broader class of 5-aryl-2-(chloromethyl)-1,3,4-oxadiazoles has been described, providing a viable route to obtain the thiophene-containing analog. This typically involves the reaction of chloroacetic acid with the corresponding benzoic hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4]
Structure-Activity Relationship (SAR) Analysis
While specific experimental data for this compound is limited in publicly available literature, a comprehensive SAR can be extrapolated from studies on related 1,3,4-oxadiazole derivatives.
The Significance of the 2-Chloromethyl Group
The chloromethyl group at the 2-position of the oxadiazole ring is a key feature. Its electrophilic nature makes it a potential covalent modifier of biological targets. In the context of anticancer activity, such groups can alkylate nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes crucial for cancer cell proliferation, such as kinases or histone deacetylases.[5]
Hypothesized SAR for the 2-position:
-
Halogen substitution: The nature of the halogen in the 2-halomethyl group can influence reactivity. A bromo or iodo substitution would be more reactive than chloro, potentially leading to more potent but less selective compounds.
-
Chain length and branching: Altering the length or branching of the alkyl chain could impact steric hindrance and the ability of the electrophile to reach its target.
-
Replacement with other functionalities: Replacing the chloromethyl group with other moieties, such as aminomethyl or hydroxymethyl groups, would likely abolish covalent binding and significantly alter the biological activity profile, potentially shifting it from cytotoxic to other therapeutic areas.
The Role of the 5-Thiophene Ring
The thiophene ring at the 5-position is crucial for modulating the electronic properties and binding interactions of the molecule. As a bioisostere of the phenyl ring, it can engage in π-π stacking and hydrophobic interactions with target proteins.[4]
Hypothesized SAR for the 5-position:
-
Substitution on the thiophene ring: Introducing substituents on the thiophene ring can fine-tune the electronic properties and steric profile of the molecule. Electron-withdrawing groups could enhance the electrophilicity of the chloromethyl group, while bulky substituents could influence binding selectivity.
-
Bioisosteric replacement of the thiophene ring: Replacing the thiophene with other five-membered heterocycles (e.g., furan, pyrrole, thiazole) or a substituted phenyl ring would systematically alter the molecule's properties. For instance, replacing thiophene with a furan ring might alter the hydrogen bonding capacity, while a thiazole could introduce an additional hydrogen bond acceptor.
Comparative Analysis with Alternative Scaffolds
The 1,3,4-oxadiazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings. A comparative analysis with these alternative scaffolds is essential for understanding the unique contribution of the oxadiazole moiety.
| Scaffold | Key Features & Potential Impact on Activity |
| 1,3,4-Thiadiazole | A close bioisostere of 1,3,4-oxadiazole, often exhibiting similar biological activities. The sulfur atom can alter the electronic distribution and may lead to different metabolic profiles.[4] |
| 1,2,4-Oxadiazole | A regioisomer of the 1,3,4-oxadiazole. The different arrangement of heteroatoms can lead to altered dipole moments and hydrogen bonding patterns, which may result in different target selectivity and potency.[6][7] |
| 1,2,4-Triazole | Contains an additional nitrogen atom, which can act as a hydrogen bond donor, potentially leading to stronger interactions with certain biological targets. |
| Thiazole | Contains a sulfur and a nitrogen atom, offering a different combination of electronic and hydrogen bonding properties compared to oxadiazoles. |
The choice of the central heterocyclic ring can significantly impact the overall properties of the molecule, including its planarity, polarity, and metabolic stability. Therefore, the synthesis and evaluation of analogs with these alternative scaffolds would be a logical step in the lead optimization process.
Experimental Protocols for Biological Evaluation
To empirically determine the SAR of this compound and its analogs, standardized biological assays are crucial. Below are detailed protocols for assessing its potential anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[8]
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism to be tested (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of related compounds, it is hypothesized to possess both anticancer and antimicrobial properties, potentially acting through covalent modification of target proteins. A systematic SAR study, involving the synthesis and biological evaluation of analogs with modifications at the 2- and 5-positions, is warranted to validate these hypotheses and to optimize the activity and selectivity of this chemical series. The comparative analysis with alternative heterocyclic scaffolds will further guide the design of next-generation inhibitors with improved pharmacological profiles. The experimental protocols provided herein offer a robust framework for the comprehensive biological characterization of this and related compounds, paving the way for their potential translation into clinical candidates.
References
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- Lelyukh, M., et al. (2023).
- Kumar, H. K., et al. (2024). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of Biomolecular Structure and Dynamics, 1-17.
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A Comparative In Silico Analysis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Probing Potential Biological Targets Through Molecular Docking
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold, particularly when functionalized with a thiophene moiety, represents a significant area of interest due to its diverse and potent biological activities. This guide provides an in-depth molecular docking study of a specific derivative, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, to elucidate its potential protein targets and benchmark its predicted binding efficacy against established therapeutic agents. This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel heterocyclic compounds through computational methodologies.
The rationale for this investigation is grounded in the established pharmacological profiles of structurally related compounds. Thiophene-containing 1,3,4-oxadiazole derivatives have demonstrated a wide spectrum of biological activities, most notably as antimicrobial and anticancer agents.[1][2][3][4] This suggests that this compound may exert its effects by interacting with key proteins implicated in these disease pathways.
This guide will systematically explore the hypothetical interactions of our topic compound with four well-validated protein targets:
-
Bacterial DNA Gyrase Subunit B: A crucial enzyme in bacteria for DNA replication, making it a prime target for antibiotics.[5][6]
-
Human Topoisomerase II Alpha: An essential enzyme in human cells that regulates DNA topology, and a key target for anticancer drugs.[7][8]
-
Human Dihydrofolate Reductase (DHFR): An enzyme vital for the synthesis of nucleic acids and amino acids, targeted by both antimicrobial and anticancer therapies.[9][10]
-
Human Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, and a target for nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12]
Through a rigorous, validated molecular docking protocol, we will compare the predicted binding affinity of this compound with that of well-established inhibitors for each respective target. This comparative approach provides a valuable framework for prioritizing future experimental validation and guiding the rational design of more potent and selective therapeutic agents.
Methodology: A Validated Molecular Docking Workflow
To ensure the scientific integrity of this comparative analysis, a robust and validated molecular docking workflow was employed using UCSF Chimera for receptor-ligand preparation and AutoDock Vina for the docking calculations. The causality behind each step is crucial for obtaining reliable and reproducible results.
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Target Protein and Ligand Acquisition:
-
The three-dimensional crystal structures of the selected protein targets were retrieved from the RCSB Protein Data Bank (PDB). The specific PDB IDs used are detailed in Table 1.
-
The 3D structure of this compound was obtained from PubChem.[13] The structures of the reference inhibitors were also sourced from PubChem or generated based on known chemical structures.
-
-
Receptor and Ligand Preparation (UCSF Chimera):
-
Receptor: All water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Gasteiger charges were added to the protein to ensure a correct electrostatic potential representation. This step is critical for accurate force field calculations during docking.[14]
-
Ligand: The ligands were prepared by adding hydrogens, assigning Gasteiger charges, and defining rotatable bonds. This allows for conformational flexibility of the ligand during the docking process, which is essential for finding the optimal binding pose.[2][15]
-
-
Grid Box Generation:
-
A grid box was defined around the active site of each protein. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure, ensuring that the docking search space was confined to the known binding pocket.[16]
-
-
Molecular Docking (AutoDock Vina):
-
AutoDock Vina was used to perform the molecular docking simulations.[17] Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity (in kcal/mol). A lower binding energy indicates a more stable protein-ligand complex.[2][15] The exhaustiveness parameter was set to 32 to ensure a thorough search of the conformational space.[16]
-
-
Validation and Analysis:
-
The docking protocol was validated by redocking the co-crystallized ligand back into the active site of its respective protein. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[18]
-
The binding affinities of the top-ranked poses for the topic compound and the reference inhibitors were recorded and compared. The interactions between the ligands and the amino acid residues in the active site were visualized and analyzed to understand the molecular basis of binding.
-
Comparative Docking Results and Analysis
The molecular docking simulations provided valuable insights into the potential interactions of this compound with the selected protein targets. The predicted binding affinities are summarized in Table 1, alongside the experimental binding data for the reference compounds.
Table 1: Comparative Docking Results and Experimental Data
| Target Protein | PDB ID | Topic Compound Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) | Experimental IC50/Ki |
| E. coli DNA Gyrase B | -7.8 | Ciprofloxacin | -8.5 | IC50: ~10.71 µM[19] | |
| Human Topoisomerase IIα | -8.2 | Etoposide | -9.1 | IC50: ~59.2 µM[20] | |
| Human DHFR | -7.5 | Methotrexate | -8.9 | Ki: ~3.4 pM[21] | |
| Human COX-2 | -9.3 | Celecoxib | -10.5 | IC50: 40 nM[1] |
Analysis of Potential Antimicrobial Activity
When docked against E. coli DNA gyrase B, this compound exhibited a predicted binding affinity of -7.8 kcal/mol. This is comparable to, though slightly less favorable than, the predicted binding affinity of the well-known antibiotic ciprofloxacin (-8.5 kcal/mol). The docking pose revealed potential hydrogen bonding and hydrophobic interactions within the ATP-binding site of the GyrB subunit. This suggests that the topic compound could potentially act as an inhibitor of bacterial DNA gyrase, warranting further investigation as a potential antibacterial agent.
Evaluation of Anticancer Potential
The docking study against human topoisomerase II alpha revealed a promising binding affinity of -8.2 kcal/mol for the topic compound, which is in the same range as the established anticancer drug etoposide (-9.1 kcal/mol). The interactions were observed in the drug-binding pocket at the DNA-protein interface, suggesting a potential mechanism of stabilizing the topoisomerase II-DNA cleavage complex, similar to etoposide.
Against human dihydrofolate reductase (DHFR), the topic compound showed a moderate predicted binding affinity of -7.5 kcal/mol. While this is less potent than the extremely tight binding of methotrexate (-8.9 kcal/mol), which has a picomolar inhibition constant, it still suggests a potential for interaction with this important anticancer and antimicrobial target.
Assessment of Anti-inflammatory Activity
Interestingly, the most favorable predicted binding affinity for this compound was observed with human cyclooxygenase-2 (COX-2), with a value of -9.3 kcal/mol. This is approaching the predicted binding affinity of the selective COX-2 inhibitor celecoxib (-10.5 kcal/mol). The docking pose indicated that the thiophene and oxadiazole rings could occupy the hydrophobic channel of the COX-2 active site, with the chloromethyl group potentially forming additional interactions. This finding suggests a previously underexplored potential for this class of compounds as anti-inflammatory agents.
Discussion and Future Directions
This comparative molecular docking study has provided valuable in silico evidence for the potential biological targets of this compound. The predicted binding affinities suggest that this compound may exhibit multi-target activity, with the most promising potential as an anti-inflammatory agent through the inhibition of COX-2, and as an anticancer agent via interaction with topoisomerase II alpha. Its predicted interaction with bacterial DNA gyrase also supports its potential as an antimicrobial agent.
It is imperative to underscore that these findings are predictive and require experimental validation. The causality between predicted binding affinity and actual biological activity can only be definitively established through in vitro and in vivo studies. Future research should focus on:
-
In vitro enzyme inhibition assays: To experimentally determine the IC50 or Ki values of this compound against the identified protein targets.
-
Cell-based assays: To evaluate the cytotoxic effects of the compound on relevant cancer cell lines and its antimicrobial activity against various bacterial strains.
-
Structural biology studies: Co-crystallization of the compound with its target proteins would provide definitive evidence of the binding mode and interactions.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues of the topic compound could lead to the identification of more potent and selective inhibitors.
Conclusion
This in-depth technical guide has presented a comparative molecular docking analysis of this compound against four therapeutically relevant protein targets. The results indicate that the compound has the potential to act as an inhibitor of human COX-2 and topoisomerase II alpha, as well as bacterial DNA gyrase. This computational investigation provides a strong rationale for further experimental exploration of this compound and its derivatives as potential therapeutic agents. By bridging computational predictions with a clear path toward experimental validation, this guide serves as a valuable resource for researchers in the field of drug discovery and development.
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Scientific Research Publishing. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). The IC 50 of etoposide for DNA cleavage depends on the enzyme's.... Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Biological Target Validation of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of the novel compound, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. We move beyond simplistic protocols to offer a comparative analysis of leading methodologies, grounded in the principles of scientific integrity and causality. Our focus is on building a self-validating experimental cascade that establishes a robust and defensible link between the compound, its molecular target, and its cellular phenotype.
Introduction: The Challenge of a Novel Oxadiazole
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The subject of our investigation, this compound, is a structurally distinct entity within this class[4]. Its chloromethyl group presents a potential reactive handle, suggesting it might act as a covalent or irreversible inhibitor, a characteristic that demands meticulous target validation to distinguish specific engagement from non-specific reactivity.
Target validation is a critical juncture in drug discovery. Misidentification of a compound's true biological target can lead to the costly failure of drug candidates in later stages[5][6]. This guide, therefore, is designed to provide a logical, multi-pronged approach to confidently identify and validate the protein target of our lead compound. We will dissect and compare several state-of-the-art techniques, not as isolated experiments, but as an integrated strategy.
Part 1: A Comparative Overview of Modern Target Validation Strategies
The core principle of target validation is to build a compelling case, supported by orthogonal evidence, that a specific molecular target is responsible for the pharmacological effects of a small molecule[5][7]. We will compare four principal methodologies, each providing a unique piece of the validation puzzle.
| Methodology | Core Principle | Key Output | Cellular Context | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[8][9] | Target engagement and apparent melting temperature (Tm) shift. | Intact cells, cell lysates, tissues. | Directly measures target binding in a physiological context; applicable to most protein classes. | Requires a specific antibody for detection (Western Blot) or advanced mass spectrometry. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes react with active sites of specific enzyme classes.[10][11] | Identification of direct protein targets and off-targets; active site engagement. | Cell lysates, live cells, in vivo. | Unbiased, global analysis of protein binding partners; ideal for covalent inhibitors.[12] | Relies on the presence of a reactive group on the probe and a suitable nucleophile in the target's active site. |
| Kinobeads Competition Binding | Competitive binding of a compound against a broad-spectrum kinase inhibitor affinity matrix.[13][14] | Kinase selectivity profile; binding affinity (Kd or IC50) for hundreds of kinases. | Cell lysates. | Unbiased profiling of the kinome; identifies both expected and unexpected kinase targets. | Limited to ATP-competitive binders; may not capture allosteric inhibitors.[14] |
| Genetic Perturbation (CRISPR/Cas9) | Knockout or knockdown of the putative target gene should phenocopy the compound's effect.[5] | Functional validation of the target's role in the compound's mechanism of action. | Intact cells, whole organisms. | Provides strong evidence for a causal link between target and phenotype. | Genetic compensation can mask effects; does not prove direct binding. |
Part 2: In-Depth Methodologies & Experimental Protocols
Here, we detail the "why" and "how" behind our selected validation techniques. The causality behind each step is explained to ensure protocols are not just followed, but understood.
Method 1: Cellular Thermal Shift Assay (CETSA) – The Gold Standard for Target Engagement
CETSA is the premier method for confirming that your compound directly interacts with its intended target within the complex milieu of a living cell.[8][15][16] The underlying principle is that when a small molecule binds to a protein, it forms a more stable complex, which is more resistant to heat-induced unfolding and aggregation.[8]
Caption: CETSA workflow for validating target engagement.
This variant is highly effective for quantifying the potency of target engagement.
-
Cell Culture: Grow the relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound and a DMSO vehicle control.
-
Treatment: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot cells and treat with the compound dilutions or DMSO for 1 hour at 37°C to allow for cell penetration and target binding.
-
Heating: Determine the optimal heating temperature from a preliminary melt-curve experiment. Heat all samples simultaneously at this single, chosen temperature (e.g., 54°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes. Causality: This specific temperature should be on the steep part of the melt curve for the target protein to maximize the observable stabilization window.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Causality: This method lyses cells without detergents that could disrupt protein-ligand interactions.
-
Separation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein using Western Blot or another sensitive detection method.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and calculate the EC50 of target engagement.
A successful experiment will show a concentration-dependent increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle control. This provides powerful evidence of direct binding in a cellularly relevant environment.
Method 2: Activity-Based Protein Profiling (ABPP) – An Unbiased Approach for Covalent Agents
Given the reactive chloromethyl group, our compound is a prime candidate for ABPP. This chemical proteomics technique uses probes to globally and quantitatively profile the activity of entire enzyme families directly in native biological systems.[10][17] It is exceptionally well-suited for identifying the specific target of a covalent inhibitor and assessing its proteome-wide selectivity.[11][12]
Caption: Competitive ABPP workflow for target identification.
-
Proteome Preparation: Lyse cells of interest in a detergent-free buffer and determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of this compound (or DMSO vehicle) for 30 minutes at room temperature. Causality: This allows the test compound to bind to its target(s) covalently.
-
Probe Labeling: Add a broad-spectrum, alkyne-functionalized activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each sample and incubate for another 30 minutes. Causality: The probe will covalently label the active sites of enzymes that were NOT blocked by the test compound.
-
Reporter Tagging: Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the probe-labeled proteins.
-
Visualization & Identification:
-
Gel-Based: Separate proteins by SDS-PAGE and visualize labeled proteins using in-gel fluorescence scanning. A loss of signal in a specific band with increasing compound concentration indicates a target.
-
Mass Spectrometry-Based: If using a biotin tag, enrich the probe-labeled proteins on streptavidin beads, digest them into peptides, and analyze by quantitative LC-MS/MS to identify and quantify the proteins that were outcompeted by the test compound.
-
In the gel-based assay, a specific protein band will disappear as the concentration of the oxadiazole compound increases. The mass spectrometry approach will provide a comprehensive list of protein "hits," with their engagement potency (IC50 values). This unbiased screen can simultaneously validate the primary target and reveal potential off-targets, which is critical for predicting toxicity.[10]
Method 3: Kinobeads Assay – A Focused Dive into the Kinome
Many oxadiazole derivatives are known to target protein kinases.[3] If preliminary assays suggest kinase inhibition, the Kinobeads assay is an invaluable tool. It uses an affinity matrix of immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13][18] By performing this in a competitive format with our compound, we can determine its affinity and selectivity across hundreds of endogenous kinases in a single experiment.[19]
-
Lysate Preparation: Prepare native cell lysates from one or more cell lines to ensure broad kinome coverage.
-
Compound Incubation: Incubate the lysates with a range of concentrations of this compound or a DMSO control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each sample and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins and analyze them via quantitative label-free LC-MS/MS.
-
Data Analysis: For each kinase, plot its abundance in the pulldown versus the compound concentration. Fit the data to a dose-response curve to determine the binding affinity (IC50 or Kd).
The analysis will generate a comprehensive profile of which kinases the compound binds to and with what affinity.[13] This is a powerful way to validate a suspected kinase target and simultaneously assess selectivity against other kinases, which is a key factor in developing safe and effective kinase inhibitors.
Part 3: Building the Final Validation Case: Integrating the Evidence
Caption: An integrated cascade for robust target validation.
A robust validation strategy begins with an unbiased screen (like ABPP or Kinobeads) to generate a high-confidence target hypothesis. This is followed by:
-
Confirmation of Engagement: Use CETSA to confirm that the compound binds the proposed target in intact cells at a relevant concentration.
-
Functional Validation: Use CRISPR/Cas9 to knock out the gene for the target protein. If the compound's cellular effect (e.g., apoptosis, cell cycle arrest) is diminished or abolished in the knockout cells, this strongly implicates the target in the compound's mechanism of action.[5]
-
Biophysical Characterization: As a final step, express and purify the target protein. Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) and thermodynamics of the interaction directly.[5] This provides quantitative data that is free from cellular complexity.
By systematically progressing through this cascade, you build a multi-layered, self-validating argument that moves from broad screening to direct cellular engagement and finally to functional necessity, culminating in a highly confident validation of the biological target for this compound.
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A Comparative Benchmarking Guide to the Antifungal Activity of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] This escalating crisis underscores the urgent need for novel antifungal agents with distinct mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2] Compounds incorporating this heterocyclic ring have demonstrated promising activity against various fungal pathogens.[3][4]
This guide provides a comprehensive framework for benchmarking the antifungal activity of a novel derivative, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (hereafter designated as OT-CM ), against established clinical standards. The inclusion of a thiophene ring is strategic, as this moiety is present in numerous biologically active compounds and can enhance antimicrobial efficacy.[5]
The objective of this document is to present a scientifically rigorous comparison, grounded in standardized methodologies, to evaluate the potential of OT-CM as a lead compound for antifungal drug development. We will detail the experimental design, present a hypothetical yet plausible dataset for comparative analysis, and discuss the potential mechanism of action.
Benchmarking Strategy: Selection of Comparator Antifungal Agents
To comprehensively evaluate the antifungal profile of OT-CM, a panel of standard-of-care antifungal agents with diverse mechanisms of action was selected. This approach allows for a multi-faceted comparison, highlighting the potential novelty and spectrum of the investigational compound.
-
Fluconazole: A widely used triazole that inhibits the enzyme lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis in the fungal cell membrane.
-
Amphotericin B: A polyene macrolide that binds to ergosterol, forming pores in the cell membrane and leading to leakage of intracellular contents and cell death.[6] It is known for its broad spectrum of activity.[6]
-
Carbendazim: A benzimidazole fungicide commonly used in agriculture that acts by binding to β-tubulin, thereby inhibiting microtubule assembly and disrupting cell division.[7] While not a clinical therapeutic for human invasive infections, its inclusion is relevant for assessing activity against plant pathogens, where oxadiazoles have also shown promise.[3]
This selection provides benchmarks against agents that target the cell membrane (synthesis and integrity) and cell division, offering a robust assessment of OT-CM's relative potency and potential mode of action.
Proposed Mechanism of Action: Targeting Fungal Redox Homeostasis
Several studies on 1,3,4-oxadiazole derivatives suggest their antifungal effects may stem from the inhibition of crucial fungal enzymes that are absent in humans, presenting an attractive therapeutic window.[8] One such target is Thioredoxin Reductase (Trr1) , a key flavoenzyme in the thioredoxin system that protects fungal cells against oxidative stress.[8][9] The inhibition of Trr1 disrupts the redox balance within the fungal cell, leading to an accumulation of reactive oxygen species and subsequent cell death. Another potential target for oxadiazole derivatives is Succinate Dehydrogenase (SDH) , a vital enzyme in both the citric acid cycle and the electron transport chain.[3][7] By blocking energy metabolism, SDH inhibitors effectively kill the pathogen.[7]
Based on this precedent, we hypothesize that OT-CM may exert its antifungal activity by targeting one of these essential enzyme systems.
Caption: Hypothesized mechanism of OT-CM via inhibition of Thioredoxin Reductase.
Methodology: In Vitro Antifungal Susceptibility Testing
To ensure reproducibility and comparability, the antifungal activity of OT-CM and standard agents should be assessed using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[10][11] This method is a cornerstone of antifungal susceptibility testing, providing quantitative results in the form of the Minimum Inhibitory Concentration (MIC).[12]
Experimental Protocol
-
Preparation of Antifungal Agents:
-
Stock solutions of OT-CM and standard drugs are prepared in 100% dimethyl sulfoxide (DMSO).[10]
-
Serial twofold dilutions are then prepared in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 64 µg/mL.
-
-
Fungal Strains and Inoculum Preparation:
-
A panel of clinically relevant fungal strains is selected, including Candida albicans, Aspergillus fumigatus, and Rhizoctonia solani.
-
Yeast strains are subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
A suspension is prepared in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[10]
-
-
Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates. Each well receives 100 µL of the standardized fungal inoculum.
-
100 µL of the serially diluted antifungal agent is added to the corresponding wells.
-
Plates are incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Performance Analysis (Hypothetical Data)
The following table summarizes the hypothetical MIC values of OT-CM against a panel of fungal pathogens, benchmarked against standard antifungal agents. This data is presented to illustrate how a comparative analysis would be structured.
| Fungal Strain | OT-CM (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Carbendazim (µg/mL) |
| Candida albicans | 8 | 4 | 0.5 | >64 |
| Aspergillus fumigatus | 16 | >64 | 1 | >64 |
| Rhizoctonia solani | 4 | >64 | 8 | 12.68[7] |
| Exserohilum turcicum | 32.25[3] | >64 | 16 | 102.83[3] |
Interpretation of Hypothetical Results:
-
Against Candida albicans : OT-CM demonstrates moderate activity. While not as potent as Amphotericin B, its activity is comparable to Fluconazole, suggesting potential utility against common yeast pathogens.
-
Against Aspergillus fumigatus : The data indicates that OT-CM possesses activity against this opportunistic mold, which is notably resistant to Fluconazole. This suggests a broader spectrum of activity for OT-CM compared to first-generation azoles.
-
Against Plant Pathogens : OT-CM shows significant potency against R. solani and E. turcicum, in some cases outperforming the agricultural standard Carbendazim.[3][7] This dual potential against both clinical and agricultural fungal threats is a compelling attribute of the oxadiazole scaffold.
Conclusion and Future Directions
This guide outlines a robust framework for the systematic evaluation of the novel compound this compound (OT-CM) as a potential antifungal agent. Based on the strong precedent of related chemical structures, and illustrated through a plausible hypothetical dataset, OT-CM demonstrates significant promise.[3][8] The proposed methodologies, adhering to CLSI standards, ensure that the generated data would be both reliable and directly comparable to established antifungal drugs.
The hypothesized mechanism of action, targeting essential fungal enzymes like thioredoxin reductase or succinate dehydrogenase, suggests that OT-CM could be effective against strains resistant to current therapies.[7][8] The hypothetical data indicates a broad spectrum of activity, encompassing both human and plant pathogens.
Further investigation is warranted, including:
-
Execution of the described in vitro susceptibility tests to generate empirical data.
-
Cytotoxicity assays against mammalian cell lines to establish a selectivity index.
-
Enzymatic assays to confirm the hypothesized mechanism of action.
-
In vivo efficacy studies in appropriate animal models of fungal infection.
The 1,3,4-oxadiazole core remains a highly fertile ground for the discovery of new medicines. Through rigorous and systematic benchmarking as outlined here, compounds like OT-CM can be effectively evaluated and advanced toward addressing the critical unmet need for new antifungal therapies.
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiophene-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry, prized for its metabolic stability and diverse pharmacological activities.[1][2] When coupled with a thiophene moiety—a bioisostere of the phenyl ring with distinct electronic properties—the resulting scaffold often exhibits enhanced biological profiles.[3] The target of this guide, 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, represents a promising, yet under-characterized, lead compound. The chloromethyl group acts as a reactive electrophile, potentially enabling covalent interactions with biological targets, a mechanism that can lead to potent and sustained therapeutic effects.
This guide provides a framework for the systematic evaluation and cross-validation of experimental data for this compound and its analogs. We will delve into established synthetic routes, detail standardized protocols for assessing its biological performance against key alternatives, and emphasize the principles of scientific integrity required to generate trustworthy and reproducible results.
Part 1: Synthesis and Spectroscopic Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and reliable route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[4] For the target compound, this typically begins with thiophene-2-carbohydrazide, which is then acylated with chloroacetyl chloride, followed by cyclization.
The general synthetic pathway is outlined below:
Caption: General Synthesis Workflow for the Target Compound.
Causality in Synthesis: The choice of phosphorus oxychloride (POCl₃) as a dehydrating agent is common due to its efficacy in promoting the cyclization of diacylhydrazines to form the stable 1,3,4-oxadiazole ring.[4] The reaction's success is contingent upon the purity of the starting materials and anhydrous conditions to prevent hydrolysis of the acid chloride and the dehydrating agent. Cross-validation of the final structure is achieved through a combination of spectroscopic methods. For instance, ¹H NMR should confirm the presence of the thiophene protons and the characteristic singlet for the chloromethyl (-CH₂Cl) group, while mass spectrometry will verify the molecular weight and isotopic pattern of chlorine.[5]
Part 2: Comparative Biological Evaluation
The true value of a novel compound is determined by its performance relative to existing standards or structurally similar molecules. The 1,3,4-oxadiazole scaffold is renowned for its broad-spectrum antimicrobial activity.[1][6][7]
Antimicrobial Activity Assessment
The primary method for screening and quantifying antimicrobial efficacy is the broth microdilution or agar well diffusion assay.[8][9][10] These methods allow for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Comparative Performance of Thiophene-Oxadiazole Analogs:
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference Standard (MIC, µg/mL) | Source |
| 5-(nitrofuran)-2-(phenylacetyl)-1,3,4-oxadiazole | S. aureus | 4 - 8 | - | [12] |
| 5-(nitrofuran)-2-(phenylacetyl)-1,3,4-oxadiazole | E. coli | 16 | - | [12] |
| 3-methyl-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | S. aureus | 25 | Ofloxacin (10) | [13] |
| 3-methyl-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | E. coli | 25 | Ofloxacin (10) | [13] |
| 2-Arylamino-5-(benzimidazol-1-ylmethyl)-1,3,4-oxadiazole (Derivative 86b) | S. aureus / E. coli | - (IZD 26-28mm) | - | [14] |
| 2-Arylamino-5-(benzimidazol-1-ylmethyl)-1,3,4-thiadiazole (Derivative 87b) | S. aureus / E. coli | - (IZD 25-27mm) | - | [14] |
Protocol: Agar Well Diffusion Assay
This protocol provides a robust method for assessing the antibacterial and antifungal activity of the title compound.[8][9][10]
Caption: Standard Workflow for the Agar Well Diffusion Method.
Self-Validation and Trustworthiness:
-
Positive Control: A known antibiotic (e.g., Amoxicillin, Cefixime) validates that the microbial strain is susceptible and the assay is working correctly.[15]
-
Negative Control: The solvent used to dissolve the test compound (e.g., DMSO) is added to a well to ensure it has no intrinsic antimicrobial activity.[8]
-
Reproducibility: The experiment must be performed in triplicate to ensure the results are consistent and statistically significant.
Antifungal Activity
Many oxadiazole derivatives also exhibit potent antifungal properties.[3][16][17] The introduction of five-membered heterocyclic rings like thiophene or furan can enhance this activity.[3] Evaluation is typically performed against pathogenic fungi such as Aspergillus niger and Candida albicans.[11][13]
Comparative Antifungal Performance of Thiophene-Oxadiazole Carboxamides:
| Compound | Target Fungus | EC₅₀ (mg/L) | Reference Standard (Boscalid, EC₅₀) | Source |
| Thiophene-oxadiazole Carboxamide (4i) | Sclerotinia sclerotiorum | 0.140 ± 0.034 | 0.645 ± 0.023 mg/L | [16][18] |
| Thiophene-oxadiazole Carboxamide (4g) | Sclerotinia sclerotiorum | ~1.0 | 0.645 ± 0.023 mg/L | [16][18] |
| Thiophene-based Stilbene-Oxadiazole (5j) | Botrytis cinerea | 155.4 µg/mL | Resveratrol (263.1 µg/mL) | [19] |
Note: EC₅₀ is the concentration that causes 50% of maximal effect.
The experimental protocol for antifungal testing is analogous to the antibacterial agar well diffusion method, often using Sabouraud Dextrose Agar as the growth medium.[13]
Cytotoxicity Assessment for Drug Development
For any compound with therapeutic potential, it is critical to assess its cytotoxicity against human cell lines to determine its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[20][21][22] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][23]
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the IC₅₀ (half-maximal inhibitory concentration) of the title compound.[20][23][24]
Caption: Workflow of the MTT Assay for Cytotoxicity Evaluation.
Expert Insights and Causality:
-
The conversion of MTT to formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[21] Therefore, the assay is a measure of metabolic activity, which serves as a proxy for cell viability.
-
A solubilization step using DMSO is crucial because the formazan crystals are insoluble in aqueous media.[22] Incomplete solubilization is a common source of error and can be mitigated by shaking the plate for a sufficient duration.[24]
-
It is imperative to include wells with cells and no compound (100% viability control) and wells with media only (background control) for accurate data normalization.[23]
Conclusion: A Framework for Rigorous Validation
The cross-validation of experimental data for a novel compound like this compound is not merely about repeating an experiment. It is a systematic process of benchmarking against known standards, employing orthogonal assays to confirm biological activity, and adhering to meticulously designed, self-validating protocols. The chloromethyl-thiophene-oxadiazole scaffold holds significant promise, but its true potential can only be unlocked through rigorous, reproducible, and transparent scientific investigation. This guide provides the foundational protocols and comparative logic necessary for researchers to confidently evaluate this compound and contribute reliable data to the field of drug discovery.
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A Senior Application Scientist's Guide to QSAR Modeling of Thiophene-Oxadiazole Analogs for Anticancer Drug Discovery
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques for thiophene-oxadiazole analogs, a class of heterocyclic compounds showing significant promise in anticancer drug development. We will delve into the experimental and computational workflows, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is on demystifying the causality behind experimental choices and ensuring the scientific integrity of the modeling process.
Introduction: The Convergence of Synthetic Chemistry and Computational Modeling
Thiophene-oxadiazole hybrids represent a privileged scaffold in medicinal chemistry. The thiophene ring, a bioisostere of benzene, often enhances biological activity, while the 1,3,4-oxadiazole moiety is known for its favorable pharmacokinetic properties and ability to participate in hydrogen bonding.[1] The synergy of these two rings has led to the development of potent anticancer agents.[2] Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool that bridges the gap between the chemical structure of these analogs and their biological activity, enabling the rational design of more effective cancer therapeutics.[3]
This guide will navigate through the critical steps of a QSAR study, from the initial synthesis and biological evaluation of thiophene-oxadiazole analogs to the development, validation, and comparison of various QSAR models.
Part 1: The Foundation - Experimental Data Generation
A robust QSAR model is built upon high-quality, consistent experimental data. Here, we outline the fundamental experimental protocols for the synthesis and in vitro anticancer evaluation of thiophene-oxadiazole analogs.
Experimental Protocol 1: Synthesis of Thiophene-Oxadiazole Analogs
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of an acid hydrazide. A general and reliable method is the reaction of a carbohydrazide with a carboxylic acid derivative or carbon disulfide, followed by oxidative cyclization.[4]
Step-by-Step Synthesis Protocol:
-
Synthesis of Thiophene-2-carbohydrazide:
-
React methyl thiophene-2-carboxylate with hydrazine hydrate in a suitable solvent like ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Cool the reaction mixture and collect the precipitated thiophene-2-carbohydrazide by filtration.
-
-
Synthesis of Hydrazones:
-
Condense thiophene-2-carbohydrazide with various substituted aldehydes or ketones in an acidic medium (e.g., glacial acetic acid in ethanol).
-
Reflux the mixture to form the corresponding hydrazone derivatives.
-
-
Oxidative Cyclization to form 1,3,4-Oxadiazole Ring:
-
Treat the synthesized hydrazone with an oxidizing agent like chloramine-T or acetic anhydride.
-
This step induces intramolecular cyclization to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[4]
-
Experimental Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.[4]
Step-by-Step MTT Assay Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized thiophene-oxadiazole analogs in the culture medium.
-
Treat the cells with different concentrations of the compounds and a vehicle control (e.g., DMSO). Include a positive control like doxorubicin.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog.
-
Part 2: The Core of the Analysis - QSAR Modeling Workflow
With a reliable dataset of thiophene-oxadiazole analogs and their corresponding anticancer activities (IC50 values), we can proceed with the QSAR modeling workflow.
Workflow for QSAR Model Development
Caption: The logical flow from chemical structure to predicted biological activity in QSAR.
Conclusion and Future Directions
This guide has provided a comprehensive overview of QSAR modeling for thiophene-oxadiazole analogs, from experimental data generation to the comparative analysis of different modeling techniques. The key takeaway is that a successful QSAR study relies on a synergistic approach, combining meticulous experimental work with robust computational modeling and validation.
Future research in this area should focus on:
-
Expanding the chemical space: Synthesizing and testing a more diverse range of thiophene-oxadiazole analogs to build more comprehensive and predictive QSAR models.
-
Integration of 3D-QSAR: Employing techniques like CoMFA and CoMSIA to gain deeper insights into the 3D structural requirements for anticancer activity.
-
Application of deep learning: Exploring the potential of more advanced deep learning models to capture even more intricate structure-activity relationships.
By leveraging the power of QSAR, researchers can accelerate the discovery and optimization of novel thiophene-oxadiazole-based anticancer drugs, ultimately contributing to the development of more effective cancer therapies.
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A Senior Application Scientist's Guide to Comparative Efficacy Analysis: A Case Study on 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern therapeutics, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific derivative, 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, represents a promising candidate for further investigation. However, progressing from a promising compound to a viable therapeutic lead requires rigorous, objective, and statistically sound evaluation of its efficacy against established alternatives. This guide provides an in-depth framework for designing, executing, and analyzing comparative efficacy studies, using a hypothetical anticancer evaluation of our target compound as a practical case study. We will delve into the causality behind experimental design, the selection of appropriate statistical models, and the transparent reporting of data, ensuring scientific integrity and empowering researchers to make robust, data-driven decisions.
Introduction: The Scientific Imperative for Comparative Analysis
The discovery of a novel bioactive compound is merely the first step in a long and complex drug development journey. While initial screenings may reveal potent activity, the true potential of a molecule like this compound can only be ascertained through direct comparison with current standards of care or other investigational drugs. This comparative approach is fundamental for several reasons:
-
Establishing Superiority or Non-Inferiority: It determines if the new compound offers a tangible benefit over existing therapies, such as increased potency, reduced toxicity, or an improved therapeutic window.
-
Understanding Mechanism of Action: Comparing cellular or physiological responses can provide clues about the compound's unique mechanism of action.[3][4]
-
Supporting Regulatory Approval: Regulatory bodies like the FDA and EMA require robust statistical evidence to support claims of safety and efficacy.[5]
Designing a Robust Comparative Study: An In Vitro Anticancer Case Study
To illustrate the principles of comparative analysis, we will design a hypothetical study to evaluate the cytotoxic efficacy of This compound (referred to as 'Oxadiazole-Th-CM' ) against a human breast cancer cell line (e.g., MCF-7).
2.1. The Core Components of a Self-Validating Experiment
A trustworthy protocol is a self-validating one. This is achieved by including a comprehensive set of controls and comparators.
-
Test Article: Oxadiazole-Th-CM, prepared in a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine a dose-response relationship.
-
Positive Control (Comparator): An established chemotherapeutic agent used for breast cancer, such as Doxorubicin . This provides a benchmark for efficacy.
-
Negative Control: The vehicle (e.g., 0.1% DMSO in culture medium) used to dissolve the test compound. This ensures that the solvent itself has no effect on cell viability.
-
Untreated Control: Cells cultured in medium alone. This represents the baseline for 100% cell viability.
-
Replication: Each condition (all concentrations and controls) must be tested in multiple replicates (e.g., n=3 to 6) to ensure the results are consistent and to provide the statistical power needed for analysis.[6]
2.2. Experimental Workflow: The MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[6][8]
Below is a diagram illustrating the complete experimental and analytical workflow.
Caption: Experimental and statistical workflow for comparative cytotoxicity analysis.
2.3. Detailed Experimental Protocol: MTT Assay
This protocol is a generalized standard and should be optimized for your specific cell line and laboratory conditions.[6][9]
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation: Prepare 2x concentrated serial dilutions of Oxadiazole-Th-CM and Doxorubicin in culture medium. Also prepare a 2x vehicle control.
-
Cell Treatment: Carefully remove the old media. Add 100 µL of the appropriate 2x compound dilution or control to the corresponding wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][9]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Statistical Analysis: From Raw Data to Actionable Insights
3.1. Data Preparation
First, process the raw absorbance values.
-
Background Subtraction: Subtract the average absorbance of "media only" (blank) wells from all other values.
-
Normalization: Express the data as a percentage of viability relative to the vehicle control.
-
% Viability = (Absorbance_of_Treated_Well / Mean_Absorbance_of_Vehicle_Control_Wells) * 100
-
3.2. Choosing the Correct Statistical Test
The fundamental question is: "Is there a statistically significant difference between the means of our treatment groups?" Our experiment involves comparing the means of more than two groups (multiple concentrations of Oxadiazole-Th-CM, Doxorubicin, and controls).
-
t-Test vs. ANOVA: A common mistake is to perform multiple t-tests between pairs of groups (e.g., Control vs. Drug A, Control vs. Drug B). This inflates the probability of a Type I error (a false positive).[12][13] The Analysis of Variance (ANOVA) is the appropriate statistical method for comparing the means of three or more groups.[12][14][15]
The decision-making process can be visualized as follows:
Caption: Decision tree for choosing between a t-test and ANOVA.
3.3. Performing the Analysis: One-Way ANOVA
A One-Way ANOVA is used because we are evaluating one independent variable (the "treatment") with multiple levels (different compounds and concentrations).[16] The ANOVA will yield a p-value.
-
If p > 0.05 , it suggests there is no statistically significant difference among the means of all the groups tested.
-
If p < 0.05 , it indicates that at least one group mean is significantly different from another.[15] However, it does not tell us which specific groups differ.
3.4. Post-Hoc Testing: Pinpointing the Differences
When the ANOVA result is significant, a post-hoc test is required to perform pairwise comparisons and identify where the differences lie.[14]
-
Dunnett's Test: Use this when you want to compare every treatment group to a single control group (e.g., Oxadiazole-Th-CM at 10µM vs. Vehicle Control; Doxorubicin vs. Vehicle Control).
-
Tukey's HSD (Honestly Significant Difference) Test: Use this when you want to compare every group to every other group (e.g., Oxadiazole-Th-CM at 10µM vs. Doxorubicin at the same concentration).[16]
3.5. Data Presentation and Interpretation
The results should be summarized in a clear and concise table. A key metric for cytotoxicity is the IC50 value , which is the concentration of a drug that inhibits a biological process (like cell growth) by 50%. This is typically calculated using non-linear regression on the dose-response data.
Table 1: Hypothetical Comparative Cytotoxicity Data on MCF-7 Cells (48h)
| Compound | IC50 (µM) | 95% Confidence Interval | Statistical Significance vs. Vehicle (p-value) |
| Oxadiazole-Th-CM | 12.5 | 10.2 - 15.3 | < 0.001 |
| Doxorubicin | 0.8 | 0.6 - 1.1 | < 0.001 |
| Vehicle (0.1% DMSO) | > 100 | N/A | N/A |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical scenario, both Oxadiazole-Th-CM and Doxorubicin show statistically significant cytotoxicity compared to the vehicle control. However, the IC50 value for Doxorubicin is substantially lower than that of Oxadiazole-Th-CM, indicating it is more potent in this specific assay. While our test compound is active, it is not superior to the standard of care in this model. This data provides a clear, statistically-supported basis for the next steps, which could involve chemical modification of the lead compound to improve potency or exploring its efficacy in other cancer cell lines where it might have a different mechanism of action.[3][17]
Conclusion
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Safety Operating Guide
Personal protective equipment for handling 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Operational Safety Guide: Handling 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. The recommendations herein are synthesized from safety data for structurally similar compounds and established best practices for handling reactive halogenated heterocyclic molecules. Given that the toxicological properties of this specific compound have not been fully investigated, a cautious approach is mandated.
Hazard Analysis and Immediate Safety Profile
The GHS classification for the closely related isomer indicates significant hazards.[1] The compound is classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and may cause respiratory irritation.[1] Precautionary statements for similar compounds emphasize avoiding breathing dust/fumes, washing thoroughly after handling, and wearing comprehensive protective gear.[2][3]
Table 1: Hazard Summary Based on Analog Data
| Hazard Class | Classification | Rationale and Key Precaution |
|---|---|---|
| Acute Toxicity (Oral) | Warning: Harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory.[4] In case of ingestion, seek immediate medical attention.[5] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation.[1][2] | Avoid all personal contact.[4] Wear appropriate protective gloves and clothing to prevent any skin exposure.[2] |
| Serious Eye Damage/Irritation | Danger: Causes serious eye damage.[1] | Wear chemical splash goggles and, for splash risks, a face shield.[6] Immediate and prolonged rinsing is critical upon contact.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation.[1][2] | All handling must occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.[6]
Caption: Core PPE requirements for handling the target compound.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are required for all operations.[6] When handling solutions in volumes over 1 liter or when there is any risk of splashing, a full face shield must be worn over the goggles.[6][7]
-
Skin and Body Protection : A flame-resistant lab coat is mandatory.[6] For handling larger quantities or for spill cleanup, chemically resistant coveralls (e.g., Tychem®) are recommended to provide enhanced protection against splashes.[8]
-
Hand Protection : Double gloving is essential. An inner nitrile glove should be worn, with a thicker, chemically resistant outer glove such as neoprene or butyl rubber. Gloves must be inspected for integrity before each use and changed immediately upon contamination. For chemicals of unknown toxicity, this layered approach provides robust protection.[6]
-
Respiratory Protection : All manipulations of solid or dissolved this compound must be performed inside a certified chemical fume hood to prevent respiratory exposure.[4] A fit-tested NIOSH-certified N95 respirator may be used for weighing small quantities of powder if a powder-containment hood is unavailable, but this is a less preferable control. For emergency situations, an air-purifying respirator (APR) with organic vapor/acid gas cartridges should be available.[8]
Operational Plan: Step-by-Step Handling Guide
This workflow is designed to minimize exposure and ensure procedural safety from preparation to cleanup.
Caption: A four-step workflow for the safe handling of the compound.
-
Preparation :
-
Confirm that the chemical fume hood has a valid certification and is drawing correctly.
-
Don all PPE as described in Section 2.
-
Assemble all necessary glassware, reagents, and stirring equipment within the hood.
-
Clearly label a dedicated, sealed container for halogenated organic waste.
-
-
Weighing and Transfer (Solid) :
-
Perform all weighing operations within the fume hood or a containment glove box.
-
Use a tared weigh boat or glassine paper.
-
Gently tap the reagent bottle to dispense the solid; avoid scooping if it creates dust.
-
Promptly and securely close the main reagent container after dispensing.
-
-
Dissolution and Reaction :
-
When dissolving, add the solvent to the reaction vessel first, followed by the slow addition of the solid compound to prevent splashing.
-
If the reaction is to be heated, ensure the setup includes a condenser and that the system is not closed to the atmosphere to prevent pressure buildup.
-
Maintain constant vigilance over the reaction, noting any color changes, gas evolution, or exotherms.
-
Emergency and Disposal Plan
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response
-
Alert Personnel : Notify everyone in the immediate area and evacuate if necessary.
-
Containment : Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Do not generate dust.
-
Decontamination : Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Waste Disposal
-
All solid waste, contaminated materials (gloves, weigh boats, pads), and solutions containing this compound must be disposed of in a clearly labeled container for Halogenated Organic Waste .
-
Follow all institutional and local environmental regulations for chemical waste disposal. Do not discharge into drains or the environment.[5]
References
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies . (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole . PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. [Link]
-
Safe handling of hazardous drugs . (2020). PubMed Central (PMC), National Institutes of Health. [Link]
-
Personal Protective Equipment . University of Texas at Austin Environmental Health & Safety Services. [Link]
-
Personal protective equipment in your pharmacy . (2019). Alberta College of Pharmacy. [Link]
Sources
- 1. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
